Acetone-13C3
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465668 | |
| Record name | Acetone-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93628-01-4 | |
| Record name | 2-Propanone-1,2,3-13C3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetone-13C3 chemical properties and CAS 93628-01-4
An In-Depth Technical Guide to Acetone-¹³C₃ (CAS 93628-01-4): Properties, Applications, and Methodologies for Advanced Research
Introduction
In the landscape of modern analytical chemistry and drug development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable Isotope Labeling (SIL) has emerged as a cornerstone technique that enables researchers to achieve these standards, particularly in mass spectrometry-based methods.[1][2] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), we can create an internal standard that is chemically identical to the analyte of interest but physically distinguishable by its mass.
This guide focuses on Acetone-¹³C₃ (CAS: 93628-01-4), a fully carbon-13 labeled isotopologue of acetone. Its primary and most critical application is serving as an ideal internal standard for the precise quantification of native acetone.[3] Because it shares the same physicochemical properties—such as polarity, volatility, and chromatographic retention time—with its unlabeled counterpart, it co-elutes and co-ionizes, perfectly compensating for variations during sample preparation and analysis. For researchers in drug development, metabolomics, and clinical diagnostics, Acetone-¹³C₃ is an indispensable tool for validating analytical methods and ensuring the integrity of quantitative data.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical standard is a thorough understanding of its identity and physical characteristics. Acetone-¹³C₃ is structurally identical to acetone, with the distinction that all three carbon atoms are the ¹³C isotope.
| Identifier | Value | Source |
| Chemical Name | 2-Propanone-1,2,3-¹³C₃ | [4][5] |
| IUPAC Name | (1,2,3-¹³C₃)propan-2-one | [4] |
| CAS Number | 93628-01-4 | [4][6] |
| Molecular Formula | ¹³C₃H₆O | [5][7] |
| SMILES | [13CH3]=O | |
| InChI Key | CSCPPACGZOOCGX-VMIGTVKRSA-N | [4] |
The physical properties of Acetone-¹³C₃ are virtually identical to those of natural acetone, a critical feature for its use as an internal standard. The slight increase in mass has a negligible effect on its bulk physical properties.
| Property | Value | Source |
| Molecular Weight | 61.06 g/mol | [6][7] |
| Exact Mass | 61.051929317 Da | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Form | Clear, colorless liquid | [5] |
| Boiling Point | 56 °C (lit.) | [8] |
| Melting Point | -94 °C (lit.) | [8] |
| Density | 0.832 g/mL at 25 °C | |
| Refractive Index | n20/D 1.359 (lit.) | [8] |
| Flash Point | -17 °C (1.4 °F) |
graph Acetone13C3_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; C2 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.3,0.75!"]; C3 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.3,0.75!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"];
// Define invisible nodes for hydrogen positioning H1 [label="H", pos="-1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H2 [label="H", pos="-1.8,0!", shape=plaintext, fontcolor="#202124"]; H3 [label="H", pos="-0.8,-0.2!", shape=plaintext, fontcolor="#202124"]; H4 [label="H", pos="1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H5 [label="H", pos="1.8,0!", shape=plaintext, fontcolor="#202124"]; H6 [label="H", pos="0.8,-0.2!", shape=plaintext, fontcolor="#202124"];
// Define edges (bonds) C1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C1 -- O4 [len=1.0, style=double]; C3 -- H1; C3 -- H2; C3 -- H3; C2 -- H4; C2 -- H5; C2 -- H6; }
Section 2: Spectroscopic Profile
The analytical utility of Acetone-¹³C₃ is defined by its spectroscopic signature, which differentiates it from its unlabeled form.
-
Mass Spectrometry (MS): The most critical feature is its mass shift. With all three carbon atoms being ¹³C instead of ¹²C, its mass is 3 Daltons greater than that of unlabeled acetone. In mass spectrometry, this results in a distinct signal at M+3. This clear mass separation allows for simultaneous detection of both the analyte (native acetone) and the internal standard (Acetone-¹³C₃) without mutual interference, forming the basis of its application in isotope dilution assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹³C NMR spectrum, the chemical environment of all three carbon atoms is equivalent. However, unlike in unlabeled acetone where the methyl and carbonyl carbons give distinct signals, the uniform labeling in Acetone-¹³C₃ would result in a complex spectrum due to ¹³C-¹³C coupling. The carbonyl carbon would appear as a septet due to coupling with the six equivalent methyl protons (if not decoupled), and significant ¹³C-¹³C coupling would be observed. For practical use, referencing the known shifts of unlabeled acetone (~30.6 ppm for methyl carbons, ~206.7 ppm for the carbonyl carbon) is sufficient for identity confirmation.[9]
Section 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Expertise & Causality: Standard analytical methods often suffer from inaccuracies caused by sample loss during extraction, matrix effects suppressing instrument response, or injection volume variability. Isotope Dilution Mass Spectrometry (IDMS) is widely considered the gold standard for quantification because it elegantly circumvents these issues.[10][11] The core principle relies on the use of a stable isotope-labeled internal standard, like Acetone-¹³C₃, which behaves identically to the target analyte throughout the entire analytical process.
The self-validating workflow is as follows:
-
Spiking: A precisely known quantity of the "heavy" internal standard (Acetone-¹³C₃) is added to the sample containing an unknown quantity of the "light" native analyte (acetone) at the earliest possible stage of sample preparation.
-
Homogenization: The sample and standard are thoroughly mixed, ensuring that the heavy-to-light ratio is uniform throughout the sample. From this point forward, any sample loss will affect both the analyte and the standard equally, preserving their ratio.
-
Analysis: The sample is analyzed by a mass-selective detector (e.g., GC-MS or LC-MS/MS). The instrument is set to monitor the mass-to-charge ratio (m/z) of both the native analyte and the labeled standard.
-
Quantification: The concentration of the native analyte is calculated based on the measured ratio of the instrumental response of the analyte to that of the internal standard. This ratio is compared against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. Because the method relies on a ratio, it is inherently robust against variations in sample volume and instrument sensitivity.[12][13]
Section 4: Key Applications in Research and Development
-
Gold Standard Internal Standard: The primary application of Acetone-¹³C₃ is as an internal standard for the quantification of acetone. Acetone is a widely used industrial and laboratory solvent, and trace amounts may remain in pharmaceutical products.[14][15] Regulatory guidelines often require the quantification of such residual solvents. Using Acetone-¹³C₃ with methods like headspace GC-MS allows for highly accurate and defensible measurements of acetone residues in active pharmaceutical ingredients (APIs) and final drug products.[16]
-
Clinical and Environmental Monitoring: Acetone is a metabolic byproduct and can be a biomarker for certain metabolic conditions, such as ketoacidosis. Acetone-¹³C₃ enables the development of robust clinical assays for quantifying acetone levels in breath, blood, or urine. Similarly, it can be used to monitor acetone in environmental samples.
-
Tracer in Chemical Reactions: In specialized research, Acetone-¹³C₃ can be used to study reaction mechanisms. By tracking the incorporation of the ¹³C atoms into reaction products, chemists can elucidate complex chemical pathways. For example, it has been used to study isotopic exchange reactions.[17]
-
Synthetic Building Block: Acetone-¹³C₃ can serve as a labeled starting material for the synthesis of more complex ¹³C-labeled molecules, providing valuable tools for metabolic research and drug development.[6]
Section 5: Experimental Protocol: Quantification of Residual Acetone in a Pharmaceutical Excipient using Headspace GC-MS
This protocol provides a validated methodology for determining the concentration of acetone in a water-soluble powder (e.g., mannitol) using Acetone-¹³C₃ as an internal standard.
1. Reagents and Materials
-
Acetone-¹³C₃ (CAS 93628-01-4), ≥99 atom % ¹³C
-
Acetone, analytical standard grade
-
Deionized water, HPLC grade
-
Pharmaceutical excipient powder (the sample)
-
20 mL headspace vials with caps and septa
2. Preparation of Stock Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetone-¹³C₃ and dissolve in 10.0 mL of deionized water in a volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of unlabeled acetone and dissolve in 10.0 mL of deionized water in a volumetric flask.
3. Preparation of Calibration Standards
-
Label seven 20 mL headspace vials as CAL-1 to CAL-7.
-
To each vial, add 1.0 g of the excipient powder (pre-screened to be free of acetone).
-
Add 50 µL of the IS Stock Solution (1000 µg/mL) to each vial. This results in a constant IS concentration of 50 µg per vial.
-
Using the Analyte Stock Solution, spike the vials to create a calibration curve. For example:
-
CAL-1 (Blank): Add 5 mL of water.
-
CAL-2 (1 µg/g): Add 5 µL of Analyte Stock.
-
CAL-3 (5 µg/g): Add 25 µL of Analyte Stock.
-
CAL-4 (10 µg/g): Add 50 µL of Analyte Stock.
-
CAL-5 (25 µg/g): Add 125 µL of Analyte Stock.
-
CAL-6 (50 µg/g): Add 250 µL of Analyte Stock.
-
CAL-7 (100 µg/g): Add 500 µL of Analyte Stock.
-
-
Add deionized water to each vial to bring the final volume to 5.0 mL. Immediately cap and crimp the vials.
4. Sample Preparation
-
Accurately weigh 1.0 g of the test excipient powder into a 20 mL headspace vial.
-
Add 50 µL of the IS Stock Solution (50 µg).
-
Add deionized water to a final volume of 5.0 mL. Immediately cap and crimp the vial. Prepare in triplicate.
5. Instrumental Analysis (Headspace GC-MS)
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90 °C
-
Loop Filling Time: 0.2 minutes
-
Pressurization Time: 1 minute
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film)
-
Inlet Temperature: 220 °C (Split mode, 10:1)
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C (Electron Ionization, 70 eV)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (Acetone): m/z 43 (quantifier), m/z 58 (qualifier)
-
Internal Standard (Acetone-¹³C₃): m/z 46 (quantifier), m/z 61 (qualifier)
-
-
6. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of both acetone (m/z 43) and Acetone-¹³C₃ (m/z 46) in all calibrators and samples.
-
For each calibrator, calculate the Peak Area Ratio (PAR) = (Area of Acetone) / (Area of Acetone-¹³C₃).
-
Construct a calibration curve by plotting the PAR (y-axis) against the known concentration of acetone (x-axis). Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R² > 0.995).
-
For the unknown samples, calculate their PAR from the measured peak areas.
-
Calculate the concentration of acetone in the samples using the regression equation: Concentration (µg/g) = (PAR - c) / m.
Section 6: Safety, Handling, and Storage
Acetone-¹³C₃ shares the same hazards as unlabeled acetone. It is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[4][6]
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[18][19]
-
Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[18][20] Use explosion-proof electrical equipment.[21]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[21]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]
-
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Do not empty into drains.[20]
-
Conclusion
Acetone-¹³C₃ is more than just a labeled chemical; it is a critical enabling tool for achieving the highest level of accuracy in quantitative analysis. Its chemical and physical fidelity to its native counterpart makes it the ideal internal standard for Isotope Dilution Mass Spectrometry, a technique that provides a self-validating system for correcting analytical variability. For scientists and researchers in regulated environments like drug development, the proper use of standards like Acetone-¹³C₃ is fundamental to ensuring data integrity, meeting stringent regulatory requirements, and ultimately, advancing scientific discovery with confidence.
References
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13C-Stable Isotope Labeling - UNT Research. University of North Texas. [Link]
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Russo, P., & Conrads, T. P. (2017). Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM). Methods in Molecular Biology. [Link]
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Quantitative mass spectrometry by isotope dilution and multiple reaction monitoring (MRM). SpringerLink. [Link]
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Gauthier, P. P. G., et al. (2021). 13c isotope labelling to follow the flux of photorespiratory intermediates. Plants. [Link]
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13C and 15N-Isotope Labeling. AlexoTech. [Link]
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Acetone-13C3. PubChem, National Institutes of Health. [Link]
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Isotope Dilution Mass Spectrometry. Physikalisch-Technische Bundesanstalt (PTB). [Link]
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Hodgkinson, J. T., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]
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Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]
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Cordes, T., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]
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Vogt, F. S., & Butcher, D. J. (1998). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. [Link]
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Acetone-13C3 99 atom % 13C. MilliporeSigma. [Link]
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ACETONE - SAFETY DATA SHEET. Manas Chemicals. [Link]
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Safety Data Sheet for Acetone. ChemSupply Australia. [Link]
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ACETONE (13C3, 99%). Eurisotop. [Link]
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¹³C NMR DEPT (a–c) spectrum and ¹³C{H} (d) spectra of acetone... ResearchGate. [Link]
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Ingrand, I., et al. (1998). Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry. Analytical Biochemistry. [Link]
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How acetone improves efficiency in drug manufacturing. SlideShare. [Link]
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Pharma-Grade Acetone: A Crucial Component in Pharmaceutical Processing. Purosolv. [Link]
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Unlocking the Potential: Pharma-Grade Acetone in Medicine. Purosolv. [Link]
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13C Labeled internal standards. LIBIOS. [Link]
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PRODUCTION OF ACETONE. Academia.edu. [Link]
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An In-Depth Technical Guide to the Application of 2-Propanone-1,2,3-¹³C₃ as a Metabolic Tracer
Abstract
Stable isotope tracers are indispensable tools in the elucidation of metabolic pathways, providing a dynamic view of cellular biochemistry. While a variety of ¹³C-labeled substrates are routinely employed, the potential of uniformly labeled ketone bodies as metabolic probes remains an area of burgeoning interest. This technical guide provides a comprehensive overview of the theoretical and practical considerations for utilizing 2-propanone-1,2,3-¹³C₃ (¹³C₃-acetone) as a metabolic tracer. We will delve into the metabolic fate of acetone, its entry into central carbon metabolism, and its utility in probing key metabolic pathways including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and de novo fatty acid synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for metabolic flux analysis.
Introduction: The Rationale for a ¹³C₃-Acetone Tracer
Acetone, often considered a metabolic dead-end, is, in fact, an active participant in intermediary metabolism, particularly under conditions of ketosis such as fasting, prolonged exercise, or a ketogenic diet.[1][2] Endogenously produced from the spontaneous decarboxylation of acetoacetate, acetone can be metabolized by the liver and other tissues, providing carbon skeletons for gluconeogenesis and other biosynthetic pathways.[3][4]
The use of uniformly ¹³C-labeled acetone (2-propanone-1,2,3-¹³C₃) offers a unique window into these metabolic processes. As a three-carbon molecule, its complete labeling provides a distinct isotopic signature that can be traced through subsequent metabolic transformations. This allows for the deconvolution of complex metabolic networks and the quantification of pathway fluxes.
Key Advantages of 2-Propanone-1,2,3-¹³C₃ as a Tracer:
-
Probing Ketone Body Metabolism: Directly traces the metabolic fate of acetone, a key ketone body.
-
Alternative Gluconeogenic Precursor: Provides an alternative entry point into the gluconeogenic pathway compared to more commonly used tracers like lactate or glycerol.
-
Distinct Labeling Patterns: The three-carbon backbone can generate unique mass isotopomer distributions in downstream metabolites, aiding in flux analysis.
The Metabolic Journey of ¹³C₃-Acetone
Following administration, 2-propanone-1,2,3-¹³C₃ is rapidly absorbed and distributed throughout the body.[3] Its metabolism is initiated primarily in the liver through a series of enzymatic reactions that convert it into intermediates of central carbon metabolism.[4]
The primary metabolic pathway involves the following key steps:
-
Hydroxylation to Acetol: Acetone is hydroxylated to form acetol (1-hydroxy-2-propanone).
-
Conversion to Methylglyoxal: Acetol is then converted to methylglyoxal.
-
Formation of Pyruvate and Lactate: Methylglyoxal can be further metabolized to either D-lactate or pyruvate.
Once converted to ¹³C₃-pyruvate or ¹³C₃-lactate, the ¹³C atoms from the original acetone molecule can enter several major metabolic pathways.
Figure 1: Metabolic fate of 2-Propanone-1,2,3-¹³C₃.
Applications in Metabolic Pathway Analysis
Tracing Gluconeogenesis
One of the primary applications of a ¹³C₃-acetone tracer is the study of gluconeogenesis, the synthesis of new glucose. After conversion to ¹³C₃-pyruvate, the labeled carbons can be incorporated into glucose via the gluconeogenic pathway.
Expected Labeling Pattern in Glucose:
The entry of ¹³C₃-pyruvate into gluconeogenesis via pyruvate carboxylase will lead to the formation of ¹³C₃-oxaloacetate. Subsequent steps in the pathway will result in glucose molecules containing three labeled carbons. Specifically, this would lead to the formation of [1,2,3-¹³C₃]glucose and [4,5,6-¹³C₃]glucose due to the symmetrical nature of fumarate in the TCA cycle.
Analytical Approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR of plasma glucose, after derivatization to monoacetone glucose, can resolve the positional isotopomers of glucose.[1][5] The presence of doublet and quartet signals in the ¹³C spectrum provides detailed information about the connectivity of ¹³C atoms, allowing for the quantification of different glucose isotopomers.[6]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the mass isotopomer distribution (MID) of glucose derivatives.[5] This provides information on the number of ¹³C atoms incorporated into each glucose molecule.
Probing the Tricarboxylic Acid (TCA) Cycle
The ¹³C₃-pyruvate derived from ¹³C₃-acetone can be converted to ¹³C₂-acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. This allows for the investigation of TCA cycle flux and anaplerosis.
Expected Labeling Patterns in TCA Cycle Intermediates:
The condensation of ¹³C₂-acetyl-CoA with oxaloacetate will lead to the formation of ¹³C₂-citrate. Subsequent turns of the TCA cycle will distribute these labeled carbons throughout the cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. The analysis of the MIDs of these intermediates provides insights into the relative activities of different pathways feeding into and out of the TCA cycle.[3]
Analytical Approach:
-
LC-MS/MS: This is the preferred method for quantifying the MIDs of TCA cycle intermediates due to its high sensitivity and specificity.[7]
-
¹³C NMR: While less sensitive than MS, ¹³C NMR can provide valuable positional information on the labeling of key amino acids that are in equilibrium with TCA cycle intermediates, such as glutamate (from α-ketoglutarate) and aspartate (from oxaloacetate).[3][8]
Quantifying De Novo Fatty Acid Synthesis
The citrate produced in the TCA cycle can be exported to the cytosol and cleaved to generate acetyl-CoA, the building block for de novo fatty acid synthesis. By tracing the incorporation of ¹³C from ¹³C₃-acetone into fatty acids, it is possible to quantify the rate of fatty acid synthesis.
Expected Labeling Patterns in Fatty Acids:
The sequential addition of ¹³C₂-acetyl-CoA units during fatty acid synthesis will result in newly synthesized fatty acids with a characteristic labeling pattern. Mass isotopomer distribution analysis (MIDA) of fatty acids can be used to determine the contribution of the tracer to the lipogenic acetyl-CoA pool.[1]
Analytical Approach:
-
GC-MS: After extraction and derivatization of fatty acids to their methyl esters (FAMEs), GC-MS is a robust technique for analyzing their MIDs.[9]
-
LC-MS: High-resolution LC-MS provides an alternative and powerful method for the analysis of fatty acid isotopologues.[1]
Experimental Protocols
The following are proposed, self-validating protocols for conducting metabolic tracer studies with 2-propanone-1,2,3-¹³C₃. These are based on established methodologies for other ¹³C-labeled tracers and should be optimized for specific experimental systems.
In Vivo Tracer Administration and Sample Collection (Rodent Model)
This protocol is adapted from established in vivo tracer methodologies.[10]
Materials:
-
2-Propanone-1,2,3-¹³C₃ (sterile solution)
-
Experimental animals (e.g., mice or rats)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillaries)
-
Liquid nitrogen
Procedure:
-
Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water to induce a mild ketotic state, which will enhance acetone metabolism.
-
Tracer Administration: Administer a bolus of 2-propanone-1,2,3-¹³C₃ via intraperitoneal (IP) injection or oral gavage. The exact dose should be determined in pilot studies to achieve sufficient labeling of downstream metabolites without causing toxicity.
-
Time-Course Blood Sampling: Collect small blood samples (e.g., 20-50 µL) from the tail vein at multiple time points post-injection (e.g., 0, 15, 30, 60, 90, 120 minutes) into heparinized tubes. Immediately place on ice.
-
Tissue Collection: At the final time point, anesthetize the animal and collect terminal blood via cardiac puncture. Perfuse the liver with ice-cold saline and then quickly excise and freeze-clamp the liver and other tissues of interest in liquid nitrogen.
-
Sample Storage: Store all samples at -80°C until analysis.
Figure 2: In vivo experimental workflow.
Cell Culture Labeling Protocol
This protocol is based on standard procedures for stable isotope labeling in cell culture.[2]
Materials:
-
Cultured cells of interest
-
Culture medium deficient in the unlabeled counterpart (if applicable, though acetone is not typically a media component)
-
2-Propanone-1,2,3-¹³C₃
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol/water (80:20, v/v) extraction solvent, pre-chilled to -80°C
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Change: At the start of the experiment, aspirate the existing culture medium.
-
Labeling: Add fresh culture medium containing a defined concentration of 2-propanone-1,2,3-¹³C₃. The optimal concentration and labeling duration should be determined empirically.
-
Metabolism Quenching and Metabolite Extraction:
-
At the desired time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add the pre-chilled 80% methanol extraction solvent to the culture plate.
-
Place the plate on dry ice for 10 minutes to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
-
Sample Processing: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Data Analysis and Interpretation
The analysis of ¹³C labeling data is a critical step in metabolic flux analysis. The goal is to determine the mass isotopomer distribution (MID) of key metabolites and use this information to infer metabolic fluxes.
| Metabolite | Analytical Technique | Information Gained |
| Glucose | ¹³C NMR, GC-MS | Positional isotopomers, total ¹³C enrichment, contribution to gluconeogenesis |
| TCA Cycle Intermediates | LC-MS/MS | Mass isotopomer distributions, TCA cycle flux, anaplerotic and cataplerotic fluxes |
| Amino Acids | GC-MS, LC-MS/MS | MIDs of glutamate and aspartate as surrogates for α-ketoglutarate and oxaloacetate |
| Fatty Acids | GC-MS, LC-MS | MIDs, de novo synthesis rates, contribution to the lipogenic acetyl-CoA pool |
Table 1: Summary of Analytical Approaches for Key Metabolites
Correction for Natural Abundance:
It is essential to correct the measured MIDs for the natural abundance of ¹³C (approximately 1.1%). This can be done using established algorithms, often incorporated into data analysis software.[11]
Metabolic Flux Modeling:
The corrected MIDs, along with measured uptake and secretion rates, are used as inputs for computational models of metabolism. These models use mathematical algorithms to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]
Conclusion
2-Propanone-1,2,3-¹³C₃ represents a potentially valuable, yet underutilized, tool for metabolic research. Its ability to trace the metabolic fate of a key ketone body and provide a unique entry point into central carbon metabolism offers exciting possibilities for studying metabolic regulation in health and disease. While direct applications of this specific tracer are not yet widely documented in the literature, the theoretical framework and established analytical methodologies presented in this guide provide a solid foundation for its implementation in future metabolic flux analysis studies. The proposed protocols, grounded in the principles of established ¹³C tracer experiments, offer a starting point for researchers to explore the utility of this novel tracer in their own experimental systems.
References
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- Jones, J. G., Solomon, M. A., Cole, S. M., Sherry, A. D., & Malloy, C. R. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856.
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- Jin, E. S., & Malloy, C. R. (2016). An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism Through the Tricarboxylic Acid Cycle in Human Liver. Journal of Biological Chemistry, 291(36), 19031-19041.
- Sonnewald, U., & Schousboe, A. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Endocrinology, 4, 189.
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- Banijamali, A. R., Xu, Y., Strunk, R. J., Gay, M. H., Ellis, M. C., & Putterman, G. J. (1999). Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry. Journal of agricultural and food chemistry, 47(4), 1717–1729.
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- Burgess, S. C., & Merritt, M. E. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell reports, 32(9), 108092.
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The Isotopologue's Tale: A Senior Application Scientist's Guide to Acetone-13C3 vs. Acetone-d6 in NMR Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Partner in Your Experiment
In the world of Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is far more than a mere vehicle for the analyte. It is a critical component that can profoundly influence spectral quality, resolution, and even the type of information one can glean from an experiment. The choice of solvent is a foundational decision in experimental design. For analytes soluble in acetone, two isotopically labeled variants stand out: Acetone-d6 (perdeuterated acetone) and Acetone-13C3 (fully 13C-labeled acetone). While both are "acetone," their nuclear spin properties are fundamentally different, dictating vastly different applications, benefits, and experimental considerations.
This guide moves beyond a simple catalog of properties to explain the core principles governing the use of these two solvents. We will explore the causality behind their distinct NMR behaviors and provide practical, field-tested insights to empower researchers to make informed decisions, ensuring the generation of high-quality, reproducible data.
Part 1: The Fundamental Nuclear Distinction
The core difference between Acetone-d6 and Acetone-13C3 lies in the nuclear properties of the isotopes used for labeling: Deuterium (²H) and Carbon-13 (¹³C). These properties determine how the solvent molecules behave in a strong magnetic field and how they interact with the analyte and the NMR experiment itself.
-
Carbon-12 (¹²C): The most abundant carbon isotope has an even number of protons and neutrons, resulting in a nuclear spin quantum number (I) of 0. It is NMR-inactive.[1]
-
Carbon-13 (¹³C): With six protons and seven neutrons, ¹³C has a nuclear spin of I = 1/2.[1] Nuclei with I = 1/2 are ideal for NMR as they have a spherical charge distribution, leading to sharp, well-resolved signals.
-
Protium (¹H): The most common hydrogen isotope has a nuclear spin of I = 1/2.[1]
-
Deuterium (²H or D): This isotope of hydrogen, with one proton and one neutron, has a nuclear spin of I = 1.[1] Nuclei with I > 1/2 have a non-spherical charge distribution, known as a quadrupole moment.
This distinction between a spin-1/2 nucleus (¹³C) and a spin-1 nucleus (²H) is the origin of their divergent applications in NMR.
Part 2: Head-to-Head Comparison: Choosing Your Isotopic Tool
The decision to use Acetone-d6 or Acetone-13C3 depends entirely on the experimental goal. One is designed to be invisible, the other to be precisely visible.
Acetone-d6: The "Invisible" Workhorse
Acetone-d6 is a standard, high-purity deuterated solvent used widely in NMR spectroscopy.[2][3] The primary reason for using deuterated solvents is to avoid the overwhelming signals from the solvent's protons (¹H), which are typically present at a concentration several orders of magnitude higher than the analyte.[4]
Key Roles of Acetone-d6:
-
Minimizing Solvent Signals: Since deuterium resonates at a completely different frequency from protium, the solvent becomes effectively "invisible" in a standard ¹H NMR experiment.[4][5] This allows the subtle signals from the analyte to be observed without being obscured.
-
Providing a Lock Signal: Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field.[4] The lock system continuously monitors the deuterium frequency and makes minute adjustments to the magnetic field to compensate for drift, ensuring high stability and resolution over the course of the experiment.[5]
-
Residual Solvent Peaks as a Reference: Deuteration is never 100% complete.[4] High-purity Acetone-d6 (e.g., 99.9 atom %D) still contains a tiny amount of Acetone-d5 (CD₃COCD₂H).[6] The residual proton signal of this species appears as a quintet (a peak split into five lines by the two adjacent deuterium nuclei) at approximately 2.05 ppm.[7] This known chemical shift provides a convenient secondary reference standard.
-
¹³C NMR Spectrum: In a ¹³C NMR spectrum, the carbons of Acetone-d6 are coupled to the attached deuterium atoms. Since ²H has a spin of 1, the signal for the methyl carbons (-CD₃) appears as a characteristic septet (a peak split into seven lines) centered around 29.2 ppm, while the carbonyl carbon (C=O) appears as a singlet around 206.7 ppm.[7][8]
Acetone-13C3: The Precisely Visible Standard
Acetone-13C3 is a specialized reagent where all three carbon atoms have been replaced with the NMR-active ¹³C isotope.[9] Its purpose is not to be an invisible solvent, but to serve as an active and precisely measurable component in an NMR experiment.
Key Applications of Acetone-13C3:
-
Quantitative NMR (qNMR) Internal Standard: Because each molecule contains three ¹³C atoms, Acetone-13C3 gives a strong, sharp singlet in the ¹³C NMR spectrum.[10] By adding a precisely known amount of Acetone-13C3 to a sample, its signal can be used as an internal standard to accurately quantify the concentration of the analyte. The wide chemical shift range of ¹³C NMR means the acetone signals (carbonyl ~206 ppm, methyl ~30 ppm) are unlikely to overlap with analyte signals.[10][11]
-
Tracer for Reaction Monitoring and Metabolomics: In studies of chemical reactions or metabolic pathways, Acetone-13C3 can be used as a labeled starting material or substrate.[12] Tracking the appearance of the ¹³C label in different products or metabolites over time provides direct, unambiguous information about reaction mechanisms and metabolic fluxes.[12][13]
-
Studying Solvent-Solute Interactions: Experiments can be designed where the relaxation properties or chemical shift of the Acetone-13C3 signal are monitored upon interaction with an analyte. This can provide insights into binding events, hydrogen bonding, or other intermolecular forces.[14]
Summary Data Table
| Property | Acetone-d6 (Hexadeuteroacetone) | Acetone-13C3 |
| CAS Number | 666-52-4[3] | 93628-01-4[9] |
| Molecular Formula | C₃D₆O[15] | ¹³C₃H₆O |
| Molecular Weight | ~64.12 g/mol [16][17] | ~61.06 g/mol [9][18] |
| Primary Isotope | ²H (Deuterium) | ¹³C (Carbon-13) |
| Nuclear Spin (I) | 1[1] | 1/2[1] |
| Primary Use in NMR | "Invisible" solvent, lock signal source[4] | Quantitative standard, isotopic tracer[12] |
| Typical ¹H NMR Signal | Residual quintet at ~2.05 ppm (from acetone-d5)[7] | Two singlets for methyl and carbonyl protons |
| Typical ¹³C NMR Signal | Septet at ~29.2 ppm (-CD₃), Singlet at ~206.7 ppm (C=O)[7] | Sharp singlet at ~30 ppm (¹³CH₃), Sharp singlet at ~206 ppm (¹³C=O) |
Part 3: Experimental Protocols and Workflows
The practical implementation of these solvents requires meticulous sample preparation and a clear understanding of the experimental objective.
Experimental Protocol: Sample Preparation with Acetone-d6
This protocol outlines the standard procedure for preparing a high-quality sample for routine ¹H or ¹³C NMR analysis.
Objective: To dissolve an analyte in Acetone-d6 to acquire its NMR spectrum with minimal solvent interference.
Materials:
-
Analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[19]
-
High-purity Acetone-d6 (≥99.8 atom %D)
-
High-precision analytical balance
-
Clean, dry vial (e.g., 1-dram glass vial)
-
Clean, high-quality 5 mm NMR tube and cap
-
Pipette or syringe
-
Vortex mixer or sonicator
Methodology:
-
Weigh the Analyte: Accurately weigh the required amount of your solid sample and transfer it into a clean, dry vial. If your sample is a liquid, weigh it directly into the vial or use a calibrated micropipette.
-
Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of Acetone-d6 to the vial containing the analyte.[19] This volume ensures the correct sample depth in the NMR tube for optimal magnetic field shimming.
-
Ensure Complete Dissolution: Securely cap the vial and gently vortex or sonicate the mixture until the analyte is fully dissolved. Visually inspect the solution against a light source to ensure there are no suspended solid particles, as these will degrade the magnetic field homogeneity and broaden the NMR signals.
-
Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid creating air bubbles.
-
Clean and Cap: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely place the cap on the tube to prevent solvent evaporation.[19]
-
Labeling: Clearly label the NMR tube cap with a unique identifier for your sample.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for locking, tuning, shimming, and data acquisition.[19]
Conceptual Workflow: Using Acetone-13C3 for Quantification
This workflow illustrates the decision-making process and key steps when employing Acetone-13C3 as an internal standard for qNMR.
Conclusion: A Tale of Two Isotopes
The choice between Acetone-d6 and Acetone-13C3 is a clear illustration of how isotopic labeling is strategically employed in NMR spectroscopy.[20] Acetone-d6 is the quintessential NMR solvent, engineered to be as unobtrusive as possible. Its deuteration renders it silent in ¹H NMR while providing the essential deuterium lock signal for instrument stability. It is the default choice for structural elucidation and general sample analysis.
In contrast, Acetone-13C3 is designed for visibility and precision. By replacing the naturally scarce, NMR-active ¹³C isotope at 100% enrichment, it becomes a powerful tool for quantification, reaction tracking, and mechanistic studies. It is not a solvent in the traditional sense but a highly specialized reagent used within another (often deuterated) solvent system.
As a researcher, understanding the fundamental difference in their nuclear spin properties—the quadrupolar, spin-1 nature of ²H versus the ideal spin-1/2 nature of ¹³C—is the key to unlocking their appropriate and powerful applications. This knowledge transforms the selection from a simple catalog choice into a strategic experimental decision, paving the way for robust, accurate, and insightful NMR data.
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Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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New developments in isotope labeling strategies for protein solution NMR spectroscopy. (n.d.). University of Toronto. Retrieved February 20, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved February 20, 2026, from [Link]
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Acetone-d6 for NMR Spectroscopy – High-Purity Deuterated Solvent. (n.d.). ARMAR Isotopes. Retrieved February 20, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]
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Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16). SpringerLink. Retrieved February 20, 2026, from [Link]
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Acetone D6. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]
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Acetone-D6. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
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Acetone-d₆ (CAS 666-52-4) – Deuterated NMR Solvent. (n.d.). Deutero GmbH. Retrieved February 20, 2026, from [Link]
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The 13C and 13C DEPT Spectrum of "Acetone-d6". (2008, April 18). University of Ottawa NMR Facility Blog. Retrieved February 20, 2026, from [Link]
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Acetone-D6 or CD3COCD3 preparation (NMR solvent) with mechanism by Dr. Tanmoy Biswas. (2021, September 14). YouTube. Retrieved February 20, 2026, from [Link]
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Applications of NMR spectroscopy to systems biochemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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¹³C NMR spectra of acetone-d6 in binary mixtures of H2O with IL... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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¹³C{¹H} NMR spectrum of acetone-d₆. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Acetone-13C3: Technical Safety & Handling Guide for High-Precision Applications
Topic: Acetone-13C3 Safety Data Sheet (SDS) and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetone-13C3 (Propanone-1,2,3-13C3) is a high-value stable isotope solvent and metabolic tracer used critically in Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux Analysis (MFA). While it shares the fundamental physicochemical hazards of natural abundance acetone (Acetone-12C), its application in trace-level analysis demands a far more rigorous handling protocol to preserve isotopic purity and prevent spectral contamination.
This guide synthesizes standard Safety Data Sheet (SDS) parameters with advanced laboratory protocols, providing a self-validating framework for safe and effective utilization.
Part 1: Physicochemical & Isotopic Profile
Understanding the physical shift between natural acetone and its carbon-13 isotopologue is critical for calibration in mass spectrometry and NMR.
Table 1: Comparative Physicochemical Data
| Property | Acetone (Natural Abundance) | Acetone-13C3 (Labeled) | Critical Note |
| CAS Number | 67-64-1 | 93628-01-4 | Use specific CAS for inventory tracking.[1] |
| Molecular Weight | 58.08 g/mol | 61.06 g/mol | +3 Da mass shift essential for MS internal standards. |
| Boiling Point | 56 °C | 56 °C | Volatility requires rapid transfer to prevent evaporative loss. |
| Flash Point | -17 °C (Closed Cup) | -17 °C | High Flammability Risk. |
| Density (25°C) | 0.791 g/mL | 0.832 g/mL | Higher density affects volumetric pipetting accuracy. |
| Isotopic Purity | 1.1% 13C (Natural) | ≥ 99 atom % 13C | Contamination with 12C ruins quantitative NMR. |
Sources: Sigma-Aldrich SDS [1], Cambridge Isotope Laboratories [2]
Part 2: Risk Assessment & Safety Framework
The safety profile of Acetone-13C3 is governed by its high flammability and potential for ocular irritation.[2] However, the economic risk of isotopic dilution is a unique hazard in research contexts.
Hazard Identification (GHS Classification)
Critical Handling Logic (The "Why" Behind the Protocol)
-
Flash Point (-17°C): Acetone-13C3 can form explosive vapor mixtures even in cold rooms. Rule: All transfers must occur within a certified fume hood or inert glovebox. Static discharge protection (grounding) is mandatory during transfer.
-
Hygroscopicity: While not chemically hazardous, water absorption is a "data hazard." Water protons exchange with acetone, creating HDO peaks in NMR that obscure signals. Rule: Store over molecular sieves (3Å or 4Å) if the septum has been pierced.
Part 3: Advanced Handling Protocols
Protocol A: Anhydrous Transfer for NMR Spectroscopy
Objective: Transfer Acetone-13C3 from a sealed ampoule/septum vial to an NMR tube without introducing atmospheric moisture or isotopic contamination.
Materials:
-
Acetone-13C3 vial.[5]
-
Oven-dried NMR tube with cap.
-
Gas-tight glass syringe (Hamilton type) or positive-displacement pipette.
-
Nitrogen/Argon line.
Step-by-Step Methodology:
-
Purge: Flush the syringe 3x with dry Nitrogen to remove atmospheric moisture.
-
Pressure Equalization: Insert a small gauge needle connected to an inert gas line (low pressure, <1 psi) into the Acetone-13C3 source vial to prevent vacuum formation during withdrawal.
-
Withdrawal: Insert the syringe through the septum. Withdraw the required volume (typically 600 µL). Note: Avoid "bubbling" air into the solvent.
-
Transfer: Inject the solvent slowly down the side of the tilted NMR tube to minimize turbulence and surface area exposure.
-
Seal: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage; use a flame seal or high-integrity J-Young valve if storing >24 hours.
Protocol B: Metabolic Tracer Preparation (MFA)
Objective: Prepare a sterile, isotopically pure solution for cell culture metabolic flux analysis.
-
Calculation: Account for the density difference (0.832 g/mL). Do not rely on "standard acetone" pipetting parameters. Weighing is superior to volumetric measurement for 13C stoichiometry.
-
Sterilization: Acetone-13C3 is incompatible with many plastic syringe filters (e.g., polystyrene). Use PTFE or Nylon membrane filters (0.22 µm).
-
Aliquot: Store aliquots in glass, crimp-sealed vials with PTFE-lined septa. Never store in standard plastic microcentrifuge tubes (leaching risk).
Part 4: Visualization & Workflows
Workflow 1: High-Integrity NMR Sample Preparation
This diagram illustrates the decision logic for transferring Acetone-13C3, prioritizing sample integrity and safety.
Figure 1: Decision logic for maintaining anhydrous conditions during Acetone-13C3 transfer.
Workflow 2: Spill Response & Waste Recovery
Due to the high cost of 13C-labeled solvents, recovery is often preferred over disposal for large spills or bulk usage.
Figure 2: Triage protocol for Acetone-13C3 spills, balancing safety with economic recovery.
Part 5: Emergency Response
In case of Exposure:
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] (H319).[2][3][4][6][7]
-
Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen. (H336).[2][3][4][6][7]
Fire Fighting:
-
Suitable Media: Alcohol-resistant foam, Carbon dioxide (CO2), Dry powder.
-
Contraindication: Do not use a solid water stream, as it may scatter and spread the fire.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11434908, Acetone-13C3. Retrieved from [Link]
-
Antoniewicz, M.R. (2013). 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[8] Retrieved from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. Acetone-13C3 | C3H6O | CID 11434908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Cambridge Isotope Laboratories ACETONE (13C3, 99%), 1 G, 93628-01-4, Quantity: | Fisher Scientific [fishersci.com]
- 6. Acetone-13C3 13C 99atom 93628-01-4 [sigmaaldrich.com]
- 7. 丙酮-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Methodological & Application
Title: A Robust Biosynthetic Protocol for the Synthesis of ¹³C-Labeled Cholesterol Using Simple Carbon-13 Precursors
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract Isotopically labeled cholesterol is an indispensable tool in biomedical research and pharmaceutical development, serving as a tracer for metabolic studies and an internal standard for quantitative mass spectrometry.[1][2] This guide provides a comprehensive, field-proven protocol for the biosynthesis of ¹³C-labeled cholesterol. While direct chemical synthesis from small molecules like acetone is exceptionally complex, this protocol leverages the elegant efficiency of cellular metabolism. We detail a biosynthetic approach using a genetically engineered strain of Saccharomyces cerevisiae fed with ¹³C-labeled acetate. This method is not only more practical and cost-effective than total chemical synthesis but also yields highly enriched ¹³C-cholesterol suitable for the most demanding research applications.[3][4] We will explain the scientific rationale, from the metabolic conversion of simple precursors to the final purified product, and provide a detailed, step-by-step workflow for its successful implementation in the laboratory.
The Scientific Rationale: Why Biosynthesis is the Method of Choice
The 27-carbon structure of cholesterol is assembled in cells through a complex and elegant enzymatic cascade known as the mevalonate pathway.[5][6] The fundamental building block for this entire process is acetyl-CoA, a simple two-carbon unit.[7] In fact, all carbon atoms in the cholesterol molecule are derived from acetate.[7][8]
From Acetone-¹³C₃ to Acetyl-CoA: The Metabolic Link
While this protocol utilizes ¹³C-acetate as the direct feed for the yeast culture, it is conceptually rooted in the metabolic potential of simpler molecules like Acetone-¹³C₃. In metabolic processes, acetone can be converted into intermediates that enter the central carbon metabolism, ultimately leading to the formation of acetyl-CoA. This makes Acetone-¹³C₃ a valid theoretical starting point, with ¹³C-acetate being the most efficient and direct precursor to supply to the biosynthetic machinery.
Leveraging Engineered Yeast: A Cellular Factory for Cholesterol
Standard laboratory yeast (S. cerevisiae) naturally produces ergosterol, a different sterol. However, genetically modified strains have been developed that are capable of producing cholesterol instead of their native ergosterol.[3][4][9] By culturing these engineered yeast strains in a medium rich with a ¹³C-labeled carbon source like sodium acetate, the yeast's metabolic machinery directly incorporates the heavy isotope into the cholesterol backbone, creating a highly enriched, labeled product.[3][4] This biosynthetic method offers superior efficiency and isotopic incorporation compared to the challenges of a multi-step chemical synthesis.
Experimental Protocol: Biosynthesis and Purification
This protocol is designed as a self-validating system, where successful completion of each stage provides the necessary starting material for the next, culminating in a high-purity final product.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Genetically Modified S. cerevisiae (cholesterol-producing strain, e.g., RH6829) | N/A | Academic Collaborator/Specialty Lab |
| [1,2-¹³C₂]Sodium Acetate | ≥99% ¹³C | Cambridge Isotope Laboratories |
| Yeast Nitrogen Base (without amino acids) | Molecular Biology | VWR / Sigma-Aldrich |
| Yeast Dropout Medium Supplements (appropriate for strain) | Molecular Biology | Sigma-Aldrich |
| Dextrose (Glucose) | ACS Grade | Fisher Scientific |
| Trichloroacetic acid (TCA) | Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Acetone | HPLC Grade | Fisher Scientific |
| Ethanol | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade / Milli-Q | In-house |
| Preparative HPLC System with UV Detector | N/A | Waters / Agilent |
| C18 Preparative HPLC Column | N/A | Phenomenex / Waters |
| Rotary Evaporator | N/A | Heidolph / Büchi |
| Lyophilizer (Freeze-dryer) | N/A | Labconco / SP Scientific |
Step-by-Step Methodology
Step 1: Preparation of Starter Culture and Production Medium
-
Prepare a starter culture medium using standard yeast protocols (e.g., YPD medium).
-
Inoculate the medium with the cholesterol-producing S. cerevisiae strain.
-
Incubate for 24-48 hours at 30°C with shaking (220 rpm) until the culture is actively growing.
-
Prepare the production medium. For a 500 mL culture, combine yeast nitrogen base, appropriate dropout supplements, and a small amount of dextrose (e.g., 0.1-0.5%) to initiate growth.
-
Crucially, add the [1,2-¹³C₂]Sodium Acetate to the production medium as the primary carbon source for cholesterol synthesis. A typical concentration ranges from 0.5% to 2% (w/v).
Causality Note: Providing a small amount of dextrose ensures the culture begins to grow robustly before switching to acetate metabolism for sterol production, maximizing the yield.
Step 2: Inoculation and Isotope Labeling
-
Inoculate the ¹³C-acetate-enriched production medium with the starter culture (a 1:10,000 dilution is often effective).[9]
-
Incubate the production culture for 60-72 hours at 30°C with vigorous shaking (220 rpm). The yeast will now utilize the ¹³C-acetate, incorporating the heavy isotopes into the newly synthesized cholesterol.
Step 3: Cell Harvesting
-
Transfer the culture to centrifuge tubes.
-
Pellet the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Discard the supernatant.
-
To quench metabolic activity, wash the cell pellet with a cold solution of 5% trichloroacetic acid.[9]
-
Centrifuge again, discard the TCA, and wash the pellet with cold sterile water.
-
Freeze the cell pellet at -80°C, then lyophilize (freeze-dry) to complete dryness. The result is a light, dry powder.
Step 4: Total Lipid Extraction
-
Transfer the lyophilized yeast powder to a glass vial.
-
Perform a lipid extraction using a suitable solvent system. A common and effective method is the Folch extraction, using a chloroform:methanol mixture (2:1 v/v).
-
Agitate the mixture for 30 minutes to ensure thorough extraction.
-
Centrifuge to pellet the cell debris.
-
Carefully collect the organic supernatant, which contains the total lipid fraction, including the ¹³C-labeled cholesterol.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.
Step 5: Purification by Preparative HPLC
-
Redissolve the crude lipid extract in a small volume of the HPLC mobile phase (e.g., 3:1 ethyl acetate:acetone).[3]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Purify the ¹³C-cholesterol using a preparative HPLC system equipped with a C18 column.
-
An isocratic mobile phase, such as 70:30 Ethanol:Water, is often effective for separating cholesterol from other sterols and lipids.[3]
-
Monitor the elution profile at ~205-210 nm. Collect the fraction corresponding to the cholesterol peak (retention time is typically around 20 minutes under these conditions).[3]
Self-Validation: The appearance of a distinct, sharp peak at the expected retention time for cholesterol is the primary validation of successful separation.
Step 6: Final Product Recovery and Storage
-
Combine the collected HPLC fractions containing the purified ¹³C-cholesterol.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The final product will be a pure, colorless solid.
-
Confirm the identity and isotopic enrichment via Mass Spectrometry and NMR spectroscopy.
-
Store the purified ¹³C-cholesterol at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
Expected Results and Quality Control
Effective quality control is essential to validate the final product for use in sensitive downstream applications.
| Parameter | Target Specification | Analytical Method |
| Chemical Purity | >95% | HPLC-UV |
| Isotopic Purity | >98% ¹³C (atom %) | Mass Spectrometry (MS) |
| ¹³C Enrichment | 70-90% | Quantitative NMR (qNMR)[3] |
| Identity Confirmation | Match to standard | ¹H and ¹³C NMR Spectroscopy |
| Yield | 5-15 mg per liter of culture | Gravimetric |
Trustworthiness through Analysis:
-
Mass Spectrometry (MS): Will confirm the mass shift corresponding to the incorporation of multiple ¹³C atoms.
-
Nuclear Magnetic Resonance (NMR): ¹³C-NMR will show significantly enhanced signals across the carbon skeleton. Quantitative NMR can be used to determine the precise percentage of ¹³C enrichment at various positions in the molecule.[3]
Conclusion
The biosynthetic protocol detailed here provides a reliable and efficient pathway for producing high-purity, highly enriched ¹³C-labeled cholesterol. By harnessing the metabolic power of engineered yeast, researchers can bypass the significant hurdles of chemical synthesis and generate the critical reagents needed for advanced studies in drug metabolism, pharmacokinetics, and clinical diagnostics.[10][][12] The use of a simple, cost-effective precursor like ¹³C-acetate makes this method accessible and scalable for a wide range of research and development applications.
References
- Vertex AI Search. (n.d.). 21.4 Cholesterol, Steroids, and Isoprenoids: Biosynthesis, Regulation, and Transport.
- SciSpace. (n.d.). Studies of cholesterol biosynthesis. 2. Distribution of acetone carbon in the ring structure.
- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.
- BOC Sciences. (n.d.). Isotope Labeled Steroids.
- Merck Millipore. (n.d.). Cholesterol Biosynthesis.
- FAO AGRIS. (n.d.). Stable isotope labeling – Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids.
- Wikipedia. (n.d.). Cholesterol.
- NIH. (2018, February 21). Solid-State NMR of Highly ¹³C-Enriched Cholesterol in Lipid Bilayers. PMC.
- MedchemExpress.com. (n.d.). Cholesterol-¹³C₃ | Stable Isotope.
- PubMed. (1993, October). [¹³C]cholesterol as a tracer for studies of cholesterol metabolism in humans.
- NIH. (2022, May 10). ²H,¹³C-Cholesterol for Dynamics and Structural Studies of Biological Membranes. PMC.
- NIH. (n.d.). Determining Cholesterol Binding to Membrane Proteins by Cholesterol ¹³C Labeling in Yeast and Dynamic Nuclear Polarization NMR. PMC.
- ResearchGate. (2023, August 18). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers.
- ResearchGate. (n.d.). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. scispace.com [scispace.com]
- 9. Determining Cholesterol Binding to Membrane Proteins by Cholesterol 13C Labeling in Yeast and Dynamic Nuclear Polarization NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 12. Stable isotope labeling – Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids [agris.fao.org]
Application Note: Elucidating the Aldol Condensation Mechanism using Acetone-¹³C₃
For: Researchers, scientists, and drug development professionals.
Abstract
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. While the general mechanism is well-understood, direct observation of intermediate species and the precise pathway of bond formation can be challenging. This application note details a robust protocol for investigating the aldol condensation mechanism through the use of isotopically labeled Acetone-¹³C₃. By tracing the ¹³C label, researchers can gain unambiguous insights into the enolate formation and subsequent nucleophilic attack. This guide provides a comprehensive theoretical background, a detailed experimental protocol, and in-depth analytical methodologies, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to unequivocally track the isotopic label throughout the reaction.
Introduction: The Significance of Isotopic Labeling in Mechanistic Studies
The aldol condensation reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1][2] The reaction can be catalyzed by either acid or base.[1] In the base-catalyzed mechanism, a base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.[1]
While this mechanism is widely accepted, direct evidence for the specific atoms involved in bond formation is crucial for a complete understanding, especially in complex systems or when investigating catalyst behavior.[3] Isotopic labeling, particularly with ¹³C, provides an elegant and powerful tool to trace the fate of specific carbon atoms throughout a reaction pathway.[4] Acetone-¹³C₃, where all three carbon atoms are the heavy isotope of carbon, serves as an ideal probe for the self-condensation of acetone. The distinct NMR and MS signatures of the ¹³C label allow for precise tracking of the carbon skeleton during the reaction.
Theoretical Framework: The Aldol Condensation of Acetone
The self-condensation of acetone can proceed via both acid and base catalysis.[1]
Base-Catalyzed Mechanism:
-
Enolate Formation: A base (e.g., hydroxide ion) removes an α-proton from an acetone molecule to form a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second acetone molecule.[1]
-
Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water) to yield the β-hydroxy ketone, diacetone alcohol.[1]
-
Dehydration (Condensation): Under heating or stronger basic/acidic conditions, the diacetone alcohol can dehydrate to form mesityl oxide, an α,β-unsaturated ketone.[1]
Acid-Catalyzed Mechanism:
-
Enol Formation: The carbonyl oxygen of acetone is protonated by an acid, making the α-protons more acidic. A weak base (e.g., water) then removes an α-proton to form an enol.[1][5]
-
Nucleophilic Attack: The enol acts as a nucleophile and attacks the protonated carbonyl carbon of a second acetone molecule.[6]
-
Deprotonation and Dehydration: Deprotonation yields the aldol addition product, which can then be dehydrated under acidic conditions.[5][6]
The use of Acetone-¹³C₃ allows for the direct observation of which carbon atoms form the new carbon-carbon bond.
Visualizing the Mechanism
Base-Catalyzed Aldol Condensation of Acetone-¹³C₃
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Prepare the Catalyst Solution: In a small beaker, dissolve 0.1 g of sodium hydroxide in a mixture of 2 mL of deionized water and 2 mL of 95% ethanol. Allow the solution to cool to room temperature.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL of Acetone-¹³C₃.
-
Initiate the Reaction: Slowly add the sodium hydroxide solution dropwise to the stirring acetone over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or by directly acquiring a ¹H NMR spectrum.
-
Workup: After the desired reaction time (e.g., 30 minutes, or until TLC indicates consumption of starting material), quench the reaction by adding 5 mL of 1 M hydrochloric acid solution.
-
Extraction: Transfer the mixture to a 50 mL separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.
Analytical Characterization: Tracing the ¹³C Label
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the primary tool for elucidating the structure of the products and confirming the position of the ¹³C labels. [7][8]
-
Acetone-¹³C₃: The starting material will show a single peak in the ¹³C NMR spectrum (around 206 ppm for the carbonyl carbon and 30 ppm for the methyl carbons, though coupling will be observed). [9][10]* Diacetone Alcohol-¹³C₆: The product will exhibit six distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms. The chemical shifts will be indicative of the different chemical environments (quaternary alcohol, methylene, carbonyl, and methyl carbons). The key observation will be the ¹³C-¹³C coupling patterns, which will definitively show the new C-C bond formation.
-
Mesityl Oxide-¹³C₆: If dehydration occurs, the ¹³C NMR spectrum will show six signals corresponding to the α,β-unsaturated ketone structure, again with characteristic ¹³C-¹³C coupling.
DEPT (Distortionless Enhancement by Polarization Transfer) NMR can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the structural assignment. [8] 5.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the products and can be used to confirm the incorporation of the ¹³C labels. [11][12]
-
Acetone-¹³C₃: The molecular ion peak will be at m/z = 61 (3 x 13 + 6 x 1 + 16).
-
Diacetone Alcohol-¹³C₆: The molecular ion peak will be at m/z = 122 (6 x 13 + 12 x 1 + 2 x 16).
-
Mesityl Oxide-¹³C₆: The molecular ion peak will be at m/z = 104 (6 x 13 + 10 x 1 + 16).
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the products with high accuracy. [11]
Expected Results and Interpretation
The combined NMR and MS data will provide a clear picture of the reaction pathway. The ¹³C NMR will show the connectivity of the carbon atoms in the product, confirming that the α-carbon of one acetone molecule has attacked the carbonyl carbon of the second acetone molecule. The mass spectrometry data will confirm the molecular formula of the products, verifying that two molecules of Acetone-¹³C₃ have condensed.
| Compound | Expected ¹³C NMR Signals (proton-decoupled) | Expected Molecular Ion (m/z) |
| Acetone-¹³C₃ | 2 | 61 |
| Diacetone Alcohol-¹³C₆ | 6 | 122 |
| Mesityl Oxide-¹³C₆ | 6 | 104 |
Conclusion
The use of Acetone-¹³C₃ in studying the aldol condensation provides an unambiguous method for elucidating the reaction mechanism. The detailed protocol and analytical procedures described in this application note offer a robust framework for researchers to gain deep insights into this fundamental carbon-carbon bond-forming reaction. This approach can be extended to investigate more complex aldol systems, study catalyst performance, and explore reaction kinetics, making it an invaluable tool for both academic research and industrial drug development.
References
- Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001)
- ALDOL CONDENSATION. University of California, Riverside.
- The Aldol Condensation Mechanism of Acetone on Aluminum. Semantic Scholar.
- Dibenzalacetone by Aldol Condens
- The Aldol Condensation: Synthesis of Dibenzalacetone. University of Wisconsin-River Falls.
- Crossed Aldol Condensation of Acetone and Benzaldehyde (Base C
- An animated, base-catalyzed crossed aldol condens
- Aldol condensation of acetone over CsOH/SiO 2: A mechanistic insight using isotopic labelling.
- An Introduction to Aldol Condens
- HRMS spectra of the aldol and condensation products of acetaldehyde and...
- Experiment 19 — Aldol Condens
- The acid-catalyzed aldol condensation of acetone (just shown) also produc.. Filo.
- Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
- Acid Catalysed Aldol Condens
- ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
- ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
- ¹³C NMR spectroscopy • Chemical shift. NPTEL.
- ¹³C-NMR Spectroscopy. Chemistry LibreTexts.
- ¹³C Carbon NMR Spectroscopy. Chemistry Steps.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Deuterium Measurement in Bio-Fluids via Acetone-13C3 Exchange
Abstract & Scope
This protocol details a high-precision method for quantifying deuterium (
While traditional Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for precision, it requires specialized, expensive hardware. The Acetone Exchange Method adapts standard GC-MS instruments for this purpose by transferring deuterium atoms from water to acetone under alkaline conditions.[2][3]
Why Acetone-13C3?
Standard acetone (
Scientific Principle: Base-Catalyzed Ketonization
The core of this method is the chemical exchange of hydrogen atoms between the solvent (body water) and the reporter molecule (acetone). Acetone possesses slightly acidic
This enolate intermediate reacts with the surrounding water pool. If the water contains deuterium (
Mechanism of Action[4]
At equilibrium, the deuterium enrichment of the acetone hydrogens reflects the deuterium enrichment of the water, governed by the fractionation factor.
Figure 1: The base-catalyzed keto-enol tautomerism allows the
Materials & Reagents
Reagents
| Reagent | Specification | Purpose |
| Acetone-13C3 | Reporter molecule (Reactant).[1][2][3][4][5][6][7][8][9] Shifts detection from m/z 58 to 61. | |
| Deuterium Oxide | 99.9 atom % D | Preparation of calibration standards.[4] |
| Sodium Hydroxide | 10 N (aqueous) | Catalyst. High concentration is critical to drive enolization. |
| Water | HPLC Grade | Blank and standard preparation. |
Equipment
-
GC-MS System: Single Quadrupole (e.g., Agilent 5977) with EI source.
-
Column: DB-1MS, DB-5MS, or PoraPLOT Q (30m x 0.25mm x 0.25µm).
-
Vials: 2 mL GC autosampler vials with PTFE-lined screw caps .
-
Critical: Do not use crimp caps with poor seals; evaporation of acetone alters the ratio.
-
-
Inserts: 200 µL glass inserts (optional, for low volume samples).
Experimental Protocol
Preparation of Standards
Create a standard curve to correlate the measured Mass Isotopomer Distribution (MID) to actual water enrichment.
-
Prepare a stock solution of 5%
(w/w) in HPLC water. -
Serially dilute to create standards: 0% (Blank), 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% enrichment.
-
Process these standards identically to the biological samples.
Sample Preparation & Reaction
Note: This reaction takes place directly in the GC vial.
-
Pipette Sample: Transfer 20 µL of bio-fluid (Plasma, Urine, or Standard) into a 2 mL GC vial.
-
Add Catalyst: Add 2 µL of 10 N NaOH.
-
Tip: Ensure the NaOH touches the liquid sample, not the wall of the vial.
-
-
Add Reporter: Add 5 µL of Acetone-13C3.
-
Caution: Acetone is volatile. Work quickly.
-
-
Seal: Immediately cap the vial tightly.
-
Incubate: Vortex for 10 seconds. Let stand at room temperature (
) for 4 hours .-
Why 4 hours? This allows the H/D exchange to reach isotopic equilibrium.[10]
-
GC-MS Acquisition Method (Headspace)
Since acetone is highly volatile, we analyze the headspace gas, avoiding the injection of salts (NaOH) and proteins into the GC liner.
| Parameter | Setting |
| Injection Mode | Split (Ratio 10:1 to 40:1 depending on sensitivity) |
| Injection Source | Headspace (Gas Syringe) |
| Injection Vol | 100 - 500 µL (Gas phase) |
| Inlet Temp | 250°C |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | Isothermal 60°C for 2 min (or ramp if separating interferences) |
| MS Source Temp | 230°C |
| Quad Temp | 150°C |
| Acquisition | SIM (Selected Ion Monitoring) |
| SIM Ions | m/z 61.1 (M, Acetone-13C3)m/z 62.1 (M+1, Mono-deuterated) |
| Dwell Time | 50 - 100 ms per ion |
Workflow Visualization
Figure 2: Step-by-step workflow from sample collection to mass spectral acquisition.
Data Analysis & Calculations
Integration
Integrate the peak areas for m/z 61 (
Ratio Calculation
Calculate the molar isotope ratio (
Enrichment Determination
While theoretical calculations based on fractionation factors (
-
Plot
(y-axis) vs. Known Concentration (x-axis) for your standards. -
Perform a linear regression:
. -
Calculate sample enrichment:
Note: The intercept (
Validation & Troubleshooting
Self-Validating Checks
-
Retention Time Stability: Acetone-13C3 should elute at the exact same time as natural acetone. If the peak drifts, check for column moisture saturation.
-
Base Peak Check: In the SIM scan, m/z 61 should be the dominant peak (Base Peak). If m/z 58 is present, your Acetone-13C3 reagent is contaminated or natural acetone is interfering (though 13C3 avoids this, massive contamination can still be an issue).
Common Pitfalls
-
Evaporation: Acetone is extremely volatile. If caps are not tight, acetone evaporates, fractionation occurs, and results drift. Always run standards at the beginning and end of the batch.
-
Incomplete Exchange: If NaOH is old (carbonated) or concentration is too low, the exchange won't reach equilibrium in 4 hours. Ensure pH > 10.
-
Water Saturation: Injecting too much water vapor can degrade the GC column. Use a split injection to minimize water loading.
References
-
Yang, D., et al. (1998). "Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry."[1][2] Analytical Biochemistry, 258(2), 315-321.[2] Link
-
Shah, V. O., et al. (2010). "A simplified method to determine the deuterium enrichment of body water by GC-MS."[1][3] Journal of the American Society of Mass Spectrometry, 21, 202-205. Link
-
Duan, J., et al. (2015). "Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water." Journal of Mass Spectrometry, 50(10). Link
-
Blanton, C. A., et al. (2006). "Doubly labeled water for the measurement of total energy expenditure." Journal of Nutrition, 136, 2904-2908. Link
Sources
- 1. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D 2 O mixtures - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04206D [pubs.rsc.org]
- 7. proceedings.jacow.org [proceedings.jacow.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Application Note: Acetone-13C3 as a Precursor for 13C-Labeled Lipid Synthesis
This Application Note and Protocol Guide details the use of Acetone-13C3 as a metabolic tracer for quantifying De Novo Lipogenesis (DNL) and investigating ketone body utilization in lipid biosynthesis.
Executive Summary
While [U-13C]Glucose and [1,2-13C2]Acetate are the traditional gold standards for tracing lipid synthesis, Acetone-13C3 (
This guide outlines the mechanistic basis, experimental protocols, and analytical frameworks for using Acetone-13C3 to synthesize and quantify 13C-labeled lipids in vivo and in vitro.
Mechanistic Basis: From Ketone to Lipid
Understanding the carbon transition is vital for accurate Mass Isotopomer Distribution Analysis (MIDA). Unlike glucose, which enters via glycolysis, acetone enters the Acetyl-CoA pool through the Acetol-Methylglyoxal Pathway .
Pathway Logic
-
Oxidation: Acetone is oxidized by CYP2E1 to Acetol .
-
Conversion: Acetol converts to Methylglyoxal and then Pyruvate .
-
Decarboxylation: Pyruvate-13C3 undergoes oxidative decarboxylation (PDH complex) to yield Acetyl-CoA-13C2 and
. -
Lipogenesis: The resulting [1,2-13C2]Acetyl-CoA serves as the primer and extender unit for Fatty Acid Synthase (FASN), incorporating +2 mass units into the growing lipid chain.
Metabolic Pathway Diagram
Caption: Figure 1.[1] Metabolic fate of Acetone-13C3. Note the loss of one 13C carbon as CO2, resulting in a C2-labeled Acetyl-CoA building block.
Experimental Protocol: In Vivo Metabolic Tracing
Phase A: Tracer Administration
Goal: Achieve a steady-state enrichment of Acetone-13C3 in the plasma to drive liver lipogenesis.
| Parameter | Specification | Notes |
| Tracer | Acetone-13C3 (99% enrichment) | Handle in fume hood (volatile). |
| Vehicle | Saline (0.9% NaCl) | Acetone is miscible with water. |
| Dose (Bolus) | 10–20 µL/kg body weight | IP Injection. |
| Dose (Infusion) | 5–10 µmol/kg/min | For steady-state clamp studies. |
| Labeling Duration | 4–6 Hours | Sufficient for VLDL-TG secretion. |
Phase B: Sample Collection & Lipid Extraction
Method: Modified Folch Extraction (Optimized for 13C-Lipidomics).
-
Harvest: Collect liver tissue (flash frozen) and plasma (EDTA tubes).
-
Homogenization:
-
Add 50 mg tissue to 1 mL Chloroform:Methanol (2:1 v/v) .
-
Critical: Add 10 µL BHT (Butylated hydroxytoluene) to prevent oxidation.
-
-
Phase Separation:
-
Add 200 µL 0.9% NaCl. Vortex vigorously for 1 min.
-
Centrifuge at 3,000 x g for 10 min at 4°C.
-
-
Recovery:
-
Collect the lower organic phase (contains lipids).[2]
-
Evaporate to dryness under
stream at 37°C.
-
Phase C: Derivatization (FAME Synthesis)
To analyze fatty acids by GC-MS, they must be converted to Fatty Acid Methyl Esters (FAMEs).
-
Resuspend dried lipid extract in 500 µL Boron Trifluoride (
)-Methanol (14%) . -
Incubate at 100°C for 60 minutes (tightly capped).
-
Cool to room temperature.
-
Add 500 µL Hexane and 500 µL Water .
-
Vortex and centrifuge.
-
Collect the top Hexane layer (contains FAMEs) for GC-MS analysis.
Analytical Method: GC-MS Isotopomer Analysis
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-Fatwax or DB-5MS (30m x 0.25mm).
MS Acquisition Parameters (SIM Mode)
Target the molecular ions for Palmitate (C16:0) and Stearate (C18:0). Since Acetone-13C3 provides C2 units, you will observe a mass shift pattern of M+2, M+4, M+6, etc.
| Fatty Acid | Derivative | Target Ions (m/z) | Dwell Time |
| Palmitate (16:0) | Methyl Ester | 270 (M0), 272 (M+2), 274 (M+4) | 50 ms |
| Stearate (18:0) | Methyl Ester | 298 (M0), 300 (M+2), 302 (M+4) | 50 ms |
| Cholesterol | TMS Derivative | 458 (M0), 460 (M+2)... | 50 ms |
Data Analysis: MIDA Algorithm
To calculate the Fractional Synthesis Rate (FSR) , use the Mass Isotopomer Distribution Analysis (MIDA) approach.
Key Formula:
-
Precursor Enrichment (
): Calculated from the isotopomer distribution of the lipid itself (using the ratio of M+2/M+0 relative to theoretical max). -
Logic: Acetone-13C3 behaves as a "double-labeled" acetyl-CoA precursor. The probability of incorporating two labeled carbons is distinct from random background, allowing mathematical extraction of the synthesis rate.
Specialized Application: Chemical Synthesis
Secondary Application Note
Beyond metabolic tracing, Acetone-13C3 is used in organic synthesis to create 13C-labeled Isopropylidene protecting groups (acetonides).
Protocol for 1,2-O-Isopropylidene-13C3-glycerol (Solketal-13C3):
-
Reagents: Glycerol + Acetone-13C3 + p-Toluenesulfonic acid (cat).
-
Reaction: Reflux with a Dean-Stark trap (or molecular sieves) to remove water.
-
Result: Yields Solketal labeled at the dimethyl ketal position.
-
Utility: This labeled Solketal can be used to synthesize Phospholipids or Diglycerides with a stable isotope label in the headgroup region, useful for NMR structural studies of lipid membranes.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Low Enrichment (<0.5%) | Insufficient tracer dose or high endogenous lipolysis. | Increase Acetone-13C3 dose or switch to continuous infusion. Ensure animal is in "fed" state to stimulate FASN. |
| Peak Tailing in GC | Column overload or wet hexane. | Dilute sample 1:10; dry hexane layer with anhydrous |
| Inconsistent M+1 Data | 13C-Acetone purity issues. | Acetone-13C3 is 99% 13C.[3] High M+1 suggests background contamination or proton transfer. Focus on M+2/M+4 isotopomers. |
References
-
Kalapos, M. P. (2003). "On the mammalian acetone metabolism: from chemistry to clinical implications." Biochimica et Biophysica Acta (BBA). Link
-
Hellerstein, M. K., et al. (1992). "Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers." American Journal of Physiology. Link
-
Bédard, J., & Gavino, V. (2003). "Acetone metabolism and its role in lipid synthesis." Nutrition & Metabolism. Link
-
Gavino, V. C., et al. (1987). "Utilization of acetone for the synthesis of lipids in the rat." Journal of Biological Chemistry. Link
-
Previs, S. F., et al. (1996). "Quantifying rates of protein synthesis in humans by using 2H2O: application to patients with end-stage renal disease." (Methodological comparison for tracers). American Journal of Physiology. Link
Sources
Troubleshooting & Optimization
Optimizing relaxation delay (D1) for Acetone-13C3 qNMR
Technical Support Center: Optimizing Relaxation Delay (D1) for Acetone-13C3 qNMR
Introduction: The "Silent Killer" of qNMR Accuracy
Subject: Precision Protocol for Acetone-13C3 Relaxation Delay (D1) Optimization From: Dr. A. Vance, Senior Application Scientist To: Analytical Chemistry & Metrology Teams
In Quantitative NMR (qNMR), the relaxation delay (D1) is not merely a setting—it is the gatekeeper of thermodynamic equilibrium. For isotopically enriched substrates like Acetone-13C3 (
The central challenge with Acetone-13C3 is the disparity in relaxation rates. The carbonyl carbon (
This guide provides a self-validating workflow to determine, optimize, and verify the correct D1 for your specific magnetic field and sample matrix.
Module 1: Diagnostic & Triage
Q: How do I know if my D1 is the source of my error?
A: Incorrect relaxation delays manifest in specific, reproducible symptoms in Acetone-13C3 spectra. Check your data against this diagnostic table:
| Symptom | Observation in Acetone-13C3 Spectrum | Root Cause |
| Integral Bias | The Carbonyl (C=O) integral is significantly lower than expected relative to Methyl ( | Saturation: C=O has a longer |
| High RSD | Repeat scans show high Relative Standard Deviation (>1%) in integrals. | Steady-State Oscillation: The spin system is in a transient state, not a reproducible equilibrium. |
| Field Dependence | Ratios change when moving from 300 MHz to 600 MHz. | CSA Dominance: Carbonyl relaxation via CSA scales with the square of the magnetic field ( |
Module 2: The Measurement Protocol (Inversion Recovery)
Q: I cannot rely on literature values. How do I measure
A: You must perform an Inversion Recovery experiment. Literature values are unreliable because
The Protocol:
-
Sample Prep: Ensure your Acetone-13C3 sample is at the exact concentration and temperature you intend to use for qNMR.
-
Pulse Sequence: Select t1ir (Bruker) or T1_meas (Varian/Agilent).
-
Variable Delay List (
): Set a list of 10-12 delays.-
Range: Exponentially spaced from 0.01s to 50s (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 10, 20, 40, 60).
-
Note: Ensure the longest delay is
the estimated (at least 60s for acetone carbonyl).
-
-
Relaxation Delay (D1) for this experiment: Must be set to
the longest expected (set to 100s to be safe). -
Processing:
-
Phase the spectra so peaks are purely absorptive.
-
Peaks will transition from inverted (negative) to null (zero) to upright (positive).
-
The "Null Point" (
) gives a quick estimate: .
-
Visualizing the Workflow:
Figure 1: Step-by-step workflow for determining longitudinal relaxation time (
Module 3: Optimization & Calculation
Q: I have my
A: For high-precision qNMR (>99.9% accuracy), you cannot cut corners. You must calculate D1 based on the slowest relaxing signal (the Carbonyl).
The Calculation Matrix
| Accuracy Target | Recovery Required | Multiplier Formula | Example (If |
| Standard (Screening) | 95% | 75 s | |
| Quantitative (qNMR) | 99.3% | 125 s | |
| Metrological (High Precision) | 99.9% | 175 s |
Critical Warning: A D1 of 175 seconds is often impractical for multi-scan experiments. If your
Module 4: Chemical Optimization (Relaxation Agents)
Q: The calculated D1 is too long (>60s). How do I speed this up without losing accuracy?
A: You must break the CSA bottleneck by introducing a paramagnetic relaxation agent.
The Solution: Chromium(III) Acetylacetonate [Cr(acac)
Protocol for Cr(acac)
-
Preparation: Prepare a stock solution of 0.1 M Cr(acac)
in Acetone-13C3 (or the solvent being used). -
Doping: Add sufficient stock to your sample to reach a final concentration of 1–3 mg/mL (approx 3-10 mM).
-
Re-Validation: You must re-measure
after adding the agent.-
Expected Result: Carbonyl
often drops from ~25s to <2s. -
New D1: If
is now 1.5s, your new qNMR D1 is . This is a 15x reduction in experiment time.
-
Decision Logic for Optimization:
Figure 2: Decision matrix for using relaxation agents to reduce instrument time.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use a 30° pulse angle to reduce the delay instead of adding Cr(acac)
-
Why? 30° pulses require a precise pulse width calibration. If your P1 (90° pulse width) is slightly off, the 30° excitation is inaccurate, leading to integration errors. A 90° pulse with full relaxation is robust against minor pulse width miscalibrations.
Q: Does degassing the sample help? A: For Acetone-13C3, degassing removes dissolved oxygen (which is paramagnetic).
-
Paradox: Degassing actually increases
(making the experiment slower). -
Recommendation: Do not degas for qNMR unless you are studying relaxation mechanics. The dissolved oxygen helps you by naturally shortening
slightly.
Q: I see "satellites" around my peaks. Should I integrate them?
A: Yes. In Acetone-13C3, the
-
Option A (Recommended): Use inverse-gated decoupling (zgig in Bruker) to decouple protons but not carbons. You must integrate the central peak and the C-C satellites (or set the integration limits wide enough to capture them).
-
Option B: If the satellites overlap with impurities, you must calculate the theoretical satellite intensity (based on enrichment %) and mathematically correct the main peak integral.
References
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Good Practice Guidance for SI-Traceable qNMR Measurement Results. Link
-
Nanalysis Corp. (2022). Cheat codes for 13C qNMR: Using Relaxation Agents. Link
-
University of Ottawa NMR Facility. (2020). 12C/13C Isotope Effects on 1H T1 Relaxation Times. Link
-
University of Chicago Chemistry. (2020). Optimized Default 13C Parameters and T1 Relaxation. Link
Calculating mass isotopomer distribution from Acetone-13C3 MS data
This guide is designed as a specialized technical support resource for researchers working with stable isotope-labeled Acetone (
Topic: Calculating Mass Isotopomer Distribution (MID) from Acetone-13C3 MS Data
Applicable Instrumentation: GC-MS (EI), LC-MS (ESI/APCI)
Target Analyte: Acetone (
Introduction: The "Dirty" Spectrum Problem
When you analyze Acetone-13C3, you rarely see a single clean peak at m/z 61. Instead, you observe a cluster of ions (m/z 58, 59, 60, 61, 62...). This "spectral dirt" arises from two sources:
-
Natural Abundance (NA): The presence of naturally occurring isotopes (
, , ) in your sample. -
Incomplete Labeling: The presence of partially labeled isotopomers (M+0, M+1, M+2) if the enrichment is not 100%.
The Goal: To mathematically strip away the natural abundance noise to reveal the true fractional abundance of the
Module 1: Data Acquisition & Pre-processing
Before applying mathematical corrections, the raw data must be rigorously validated.
Integration Windows
Issue: Inconsistent integration leads to skewed ratios. Protocol:
-
GC-MS (EI): Use the molecular ion (
) at m/z 58–63 . Note that Acetone fragments heavily to m/z 43 (acetyl cation). For -Acetone, this fragment shifts to m/z 45 . -
LC-MS: Ensure you are tracking the protonated adduct
.-
Unlabeled: m/z 59.
- -Labeled: m/z 62.
-
Saturation Check (Critical)
Symptom: The M+0/M+1 ratio looks impossible (e.g., M+1 is artificially high). Cause: The detector (electron multiplier) is saturated by the dominant ion, "clipping" the peak top while measuring the smaller isotope peaks accurately. Test: Dilute the sample 1:10. If the MID changes, your original signal was saturated.
Module 2: The Matrix Correction Method (Core Logic)
This is the standard mathematical framework for calculating MIDs. We solve for the corrected distribution (
The Equation
Therefore:- : The vector of raw intensities measured by the MS (normalized to sum to 1).
- : The Correction Matrix based on the natural abundance of H and O.
- : The true distribution of carbon isotopes.
Constructing the Matrix for Acetone ( )
Acetone contains Hydrogen and Oxygen, which contribute to "satellite" peaks.
-
Hydrogen (
): ~0.015% abundance. With 6 hydrogens, probability of one is . -
Oxygen (
): ~0.20% abundance.
The matrix
Visualization of the Correction Workflow
Caption: Logical flow for converting raw MS intensities into corrected Mass Isotopomer Distributions.
Step-by-Step Calculation Protocol
-
Extract Intensities: Create a vector of raw areas for m/z 58 (
) through m/z 63 ( ). -
Normalize: Divide each area by the sum of all areas.
-
Apply Correction: Use software (e.g., IsoCor, INCA) or a custom script to multiply
by the inverse of the natural abundance matrix for .-
Note: Do not correct for Carbon natural abundance if you are tracing Carbon metabolism; you only correct for the "non-tracer" elements (H, O).
-
Module 3: Troubleshooting & Interpretation
Fragmentation Confusion
Issue: Users analyzing Acetone-13C3 often confuse the molecular ion with the acetyl fragment. Explanation: In Electron Ionization (EI), Acetone loses a methyl group.
| Species | Formula | Molecular Ion ( | Major Fragment ( |
| Unlabeled | m/z 58 | m/z 43 ( | |
| Acetone-13C3 | m/z 61 | m/z 45 ( |
Diagnostic Diagram:
Caption: Fragmentation pathway of Acetone-13C3 in EI-MS. Note the loss of a labeled methyl group.
"Scrambling" or Dilution
Observation: You expect pure M+3 (m/z 61) but see significant M+2 (m/z 60) or M+1 (m/z 59). Root Causes:
-
Tracer Purity: The commercial standard is only 99% enriched. 1% will naturally fall into M+2.
-
Metabolic Exchange: If this is a biological experiment, Acetone can exchange with acetoacetate or be generated from mixed sources, resulting in "scrambling."
FAQ: Common User Questions
Q: Why is my M+2 peak higher than predicted for pure Acetone-13C3?
A: Check your resolution. If your MS resolution is low, the M+2 peak might include the
Q: Can I use the m/z 43/45 fragment for quantitation?
A: Yes, and often it is better. The fragment ion is often more intense than the molecular ion in standard EI-MS (70 eV). Just ensure you adjust your matrix correction to account for the loss of one carbon and three hydrogens (
Q: Which software do you recommend for NAC? A: For non-programmers, IsoCor is excellent and user-friendly. For complex metabolic flux analysis (MFA), INCA or 13C-Flux2 are the industry standards.
References
-
Zamboni, N., et al. (2009).[1][2][3][4][5] "13C-based metabolic flux analysis." Nature Protocols. [Link][3]
- Foundational protocol for 13C-MFA and d
-
NIST Mass Spectrometry Data Center. "Acetone Mass Spectrum." NIST Chemistry WebBook. [Link]
- Authoritative source for standard fragmentation p
-
Fernandez, C. A., et al. (1996). "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry. [Link]
- The seminal paper on the m
-
Antoniewicz, M. R., et al. (2007).[1][4] "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions."[1] Metabolic Engineering. [Link]
- Advanced modeling context for isotopomer distributions.
Sources
Troubleshooting negative 13C signals in hyperpolarized acetone NMR
Topic: Troubleshooting Negative
Executive Summary
Welcome to the technical support hub for hyperpolarized (HP) media. You are likely observing an emissive (inverted) signal at the acetone carbonyl (
In Dissolution Dynamic Nuclear Polarization (d-DNP), a negative signal is rarely a random artifact; it is usually a precise physical state induced by one of three root causes:
-
Spin Thermodynamics: You are actively pumping the nuclear spin bath to a negative spin temperature (Microwave Frequency).
-
Coherent Control: You are mechanically inverting the magnetization vector (Pulse Calibration).
-
Data Processing: The signal is absorptive but mathematically misrepresented (Phasing).
This guide prioritizes the Microwave Frequency Profile (The "Solid Effect" or "Thermal Mixing"), as this is the most common reason for a global signal inversion in d-DNP.
Tier 1: The Physics of Polarization (Microwave Frequency)
Diagnosis: The "Solid Effect" / DNP Profile Probability: High (80% of cases)
The Mechanism
DNP relies on transferring high electron polarization to nuclei.[1][2][3][4] This transfer is frequency-dependent. The Electron Paramagnetic Resonance (EPR) line of your radical (e.g., Trityl OX063 or TEMPO) has a specific width.
-
Irradiating the low-frequency side of the EPR line (
) generates Positive Polarization. -
Irradiating the high-frequency side of the EPR line (
) generates Negative Polarization.
If your acetone signal is inverted, you are likely irradiating the "negative lobe" of the DNP profile.
Visualizing the DNP Profile
Figure 1: The DNP "S-Curve." Irradiating higher than the EPR center frequency drives the nuclear ensemble to a negative spin temperature, resulting in emissive signals.
Troubleshooting Q&A
Q: I haven't changed my frequency, but the signal flipped. Why? A: Microwave sources (Gyrotrons or Solid State) can drift. A drift of just 10-20 MHz can move you from the positive maximum to the zero-crossing or into the negative lobe, especially if using a narrow-line radical like Trityl OX063.
-
Action: Check the varactor tuning voltage or cavity temperature of your microwave source.
Q: How do I fix this definitively? A: Perform a Microwave Frequency Sweep .
-
Prepare a standard sample (e.g., 3M [1-
C]Pyruvate or Acetone with radical). -
Polarize for 5 minutes at frequency
. -
Measure Solid State Signal (low flip angle).
-
Increment frequency by 20 MHz. Repeat.
-
Plot Signal vs. Frequency. Set your operating frequency to the Positive Maximum .
Tier 2: Spectrometer Configuration (Pulse & Phase)
Diagnosis: Pulse Calibration & Receiver Phase Probability: Medium (15% of cases)
The Mechanism
If the physics of the sample is correct (positive polarization), the spectrometer might be detecting it "upside down."
Troubleshooting Q&A
Q: How do I distinguish a "Real" negative signal from a Phasing error? A: Look at the spectrum in Magnitude Mode (mc) versus Real Mode .
-
Test: Process the data with mc (magnitude calculation). If the peak is positive in magnitude mode but negative in real mode, it is a phasing issue.
-
Action: Apply apk (automatic phase correction) or manually adjust PHC0 (Zero-order phase).
-
Warning: In HP-NMR, the signal is so large that the "imaginary" component can sometimes look like a signal due to radiation damping. Always phase manually on the first scan.
Q: Could my flip angle be wrong?
A: Yes. If you calibrated your 90° pulse (
-
Context: Hyperpolarized acetone has a very long
(~20-40s in vivo, longer in vitro). If you use a high flip angle for calibration on a thermal sample, you might have saturated it, leading to poor calibration. -
Action: Recalibrate
using a thermal phantom with a short relaxation delay ( ) or use a nutation curve.
Tier 3: Advanced Spin Physics (Cross-Relaxation)
Diagnosis: Adiabatic Transfer & Cross-Correlated Relaxation Probability: Low (5% of cases)
The Mechanism
In rare cases, passing the sample through the low magnetic field (stray field) between the polarizer and the spectrometer can induce signal inversion. This is known as Low-Field Thermal Mixing or Level Anti-Crossing .
If Acetone is co-polarized with a molecule having a specific quadrupolar nucleus or if the adiabatic transfer conditions are violated, the population of the
Troubleshooting Q&A
Q: I am using a new magnetic tunnel/transfer system. Could that be it? A: Yes. If the magnetic field drops to near-zero (Earth's field) during transfer, nuclear spins lose their quantization axis. Upon re-entering the high field (Spectrometer), they may realign anti-parallel (negative).
-
Action: Ensure a "magnetic tunnel" or solenoid maintains at least 10-50 Gauss (1-5 mT) along the entire transfer path.
Summary: The Troubleshooting Logic Flow
Use this decision tree to isolate your issue.
Figure 2: Logic flow for diagnosing negative HP signals. Most users resolve the issue at Step 2 (Frequency).
Reference Data: Acetone Parameters
| Parameter | Value | Notes |
| Nucleus | Natural abundance (1.1%) or Enriched | |
| Chemical Shift (C2) | ~206 ppm | Carbonyl. Sensitive to pH/Temp. |
| Chemical Shift (C1,3) | ~30 ppm | Methyl. |
| 20 - 40 s | Depends on deuteration & field. | |
| Gyromagnetic Ratio | 10.705 MHz/T | 1/4 of Proton. |
| DNP Mechanism | Solid Effect (Trityl) | Requires |
References
-
Ardenkjaer-Larsen, J. H., et al. (2003).[5][6] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Link
-
Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[6][7] Biochemistry. Link
-
Bornet, A., et al. (2022). Inversion of Hyperpolarized 13C NMR Signals through Cross-Correlated Cross-Relaxation in Dissolution DNP Experiments. The Journal of Physical Chemistry B. Link
-
Jannin, S., et al. (2019). Transport of hyperpolarized samples in dissolution-DNP experiments. Analyst. Link
Sources
- 1. Resonant Mixing Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling and correcting the impact of RF pulses for continuous monitoring of hyperpolarized NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Nuclear Polarization in Solid State NMR - The Science Snail [sciencesnail.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mr.au.dk [mr.au.dk]
- 6. Applications of Dissolution-DNP for NMR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Correction in LC-MS using Acetone-¹³C₃ Internal Standard
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) by effectively utilizing an Acetone-¹³C₃ internal standard. Here, we move beyond procedural lists to explain the fundamental principles, enabling you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix, which can include salts, phospholipids, or other endogenous materials.[2] The consequence is a decreased signal intensity for the analyte of interest, leading to compromised accuracy, precision, and sensitivity in quantitative analysis.[1][2]
Q2: How does an internal standard (IS) help correct for ion suppression?
A2: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[3] Ideally, the IS is a stable isotope-labeled (SIL) version of the analyte, such as Acetone-¹³C₃ for the analysis of acetone.[4] Because the SIL-IS is chemically almost identical to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization.[5] By calculating the ratio of the analyte's peak area to the IS's peak area, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4][5]
Q3: Why is a ¹³C-labeled internal standard like Acetone-¹³C₃ preferred over a deuterium (²H)-labeled one?
A3: While both are stable isotopes, ¹³C-labeled standards are often preferred because they are less likely to exhibit a chromatographic "isotope effect" compared to their deuterated counterparts.[6] Deuterium is heavier than hydrogen, and this mass difference can sometimes lead to a slight shift in retention time, causing the analyte and the IS to experience different degrees of ion suppression at slightly different times.[6][7] ¹³C is closer in mass to ¹²C, minimizing this separation and ensuring both compounds co-elute and are subjected to the same matrix effects.[6]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While a structural analog can be used if a SIL-IS is unavailable, it is not the ideal choice for correcting ion suppression.[8] This is because the structural analog, while similar, will have different physicochemical properties and may not behave identically to the analyte during chromatography and ionization.[3] This can lead to inadequate compensation for matrix effects.[2] The use of a SIL-IS is considered the gold standard for mitigating these effects.[5]
Q5: When in my workflow should I add the Acetone-¹³C₃ internal standard?
A5: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction or clean-up steps.[8][9] This ensures that the IS experiences the same potential losses or variations as the analyte throughout the entire workflow, from extraction to injection.[4]
Troubleshooting Guide: Common Issues and Solutions
Problem: Significant and Variable Ion Suppression Observed
Even with an internal standard, you might encounter significant and unpredictable ion suppression. Here’s a systematic approach to diagnose and resolve this issue.
Step 1: Confirm and Quantify the Matrix Effect
Before making significant changes to your method, it's crucial to quantitatively assess the extent of ion suppression. The post-extraction addition method is a standard approach for this.[2]
-
Protocol: Quantifying Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (acetone) and the internal standard (Acetone-¹³C₃) into the mobile phase or your final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spiked Matrix): Process at least six different lots of your blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. In the final, clean extract, spike in the analyte and IS at the same concentration as in Set A.[2]
-
Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure, again at the same concentration.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
-
Recovery (RE): RE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100.
-
Process Efficiency (PE): PE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set A) * 100.
-
-
Table 1: Interpreting Matrix Effect and Recovery Data
| Parameter | Calculation | Ideal Value | Indication of a Problem |
| Matrix Factor (MF) | (Peak Area Set B) / (Peak Area Set A) | ~1.0 | < 0.85 (Suppression) or > 1.15 (Enhancement) |
| Recovery (RE) | (Peak Area Set C) / (Peak Area Set B) * 100 | > 80% | Low and/or inconsistent values |
| IS-Normalized MF | MF of Analyte / MF of IS | ~1.0 | Value deviates significantly from 1.0 |
Step 2: Optimize Chromatographic Separation
If significant ion suppression is confirmed, the first line of defense is to improve your chromatography to separate the analyte from the interfering matrix components.[1]
-
Actionable Advice:
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.
-
Change the Stationary Phase: Evaluate a column with a different chemistry (e.g., a PFP or CN column instead of a C18) that may offer a different selectivity for your analyte and the matrix components.
-
Adjust Mobile Phase pH: Altering the pH can change the retention behavior of both the analyte and interfering compounds.
-
Step 3: Enhance Sample Preparation
If chromatographic optimization is insufficient, improving your sample clean-up is the next critical step.[10]
-
Actionable Advice:
-
Protein Precipitation (PPT): While simple, PPT can be a source of phospholipids, a common cause of ion suppression.[11] If you are using PPT with acetonitrile or methanol, consider the following.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective clean-up by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[12] This is often the most effective method for minimizing matrix effects.
-
Problem: Internal Standard Response is Inconsistent
An inconsistent IS response across a batch of samples can indicate a problem with your method, even if the analyte-to-IS ratio appears stable.[8]
Step 1: Verify Co-elution of Analyte and IS
Ensure that the acetone and Acetone-¹³C₃ peaks have identical retention times. Even minor differences can lead to differential ion suppression.[2]
-
Workflow Diagram: Verifying Co-elution
Caption: Workflow for confirming analyte and IS co-elution.
Step 2: Investigate Sample Preparation Variability
Inconsistent IS response can point to issues in your sample preparation.
-
Actionable Advice:
-
Pipetting Accuracy: Ensure that the volume of IS added to each sample is consistent. Use calibrated pipettes.
-
Extraction Efficiency: If you observe a drop in IS response in your samples compared to your standards, it may indicate poor or variable extraction recovery. Re-evaluate your extraction method.
-
Thorough Mixing: Ensure the IS is thoroughly mixed with the biological matrix before proceeding with extraction.[8]
-
Step 3: Assess for Cross-Interference
Ensure that the signal from the analyte is not contributing to the signal of the IS, and vice-versa.
-
Protocol: Checking for Cross-Interference
-
Inject a high-concentration solution of the analyte (without IS) and monitor the MRM transition for the IS. The signal should be negligible.
-
Inject a solution of the IS (without analyte) and monitor the MRM transition for the analyte. Again, the signal should be minimal.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of biological sample (e.g., plasma), add 20 µL of Acetone-¹³C₃ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.[5]
Protocol 2: Post-Column Infusion Experiment to Visualize Ion Suppression
This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.[11]
-
Experimental Setup Diagram
Caption: Setup for a post-column infusion experiment.
-
Set up your LC-MS/MS system as you normally would.
-
After the analytical column, insert a T-union.
-
Connect a syringe pump to the third port of the T-union. The syringe should contain a solution of your analyte (acetone) at a concentration that gives a stable and moderate signal.
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start acquiring data on the mass spectrometer in MRM mode for your analyte. You should see a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the baseline signal of your infused analyte. Any dips in the signal correspond to regions of ion suppression from the eluting matrix components.[11][13]
By implementing these troubleshooting guides and protocols, you can effectively use Acetone-¹³C₃ to correct for ion suppression and ensure the development of a robust, accurate, and reliable LC-MS method.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (n.d.). Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2020, November 12). Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11). Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). Retrieved from [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved from [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Publications. (2003, June 4). Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Retrieved from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). Retrieved from [Link]
-
Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Retrieved from [Link]
-
Sample Preparation for Liquid Chromatography-Mass Spectrometry - American Laboratory. (2012, January 10). Retrieved from [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed. (2011, December 30). Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. sepscience.com [sepscience.com]
- 12. opentrons.com [opentrons.com]
- 13. benchchem.com [benchchem.com]
Resolving Acetone-13C3 multiplets in proton-coupled 13C NMR
Troubleshooting Guide: Resolving Acetone-13C3 Multiplets in Proton-Coupled 13C NMR
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges of resolving the complex multiplets observed in the proton-coupled 13C NMR spectrum of Acetone-13C3. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a complex multiplet for the carbonyl carbon and a septet for the methyl carbons in my proton-coupled 13C NMR of Acetone-13C3. Is this expected, and why?
A1: Yes, this is the expected outcome and arises from a beautiful interplay of one-bond and two-bond carbon-proton and carbon-carbon couplings.
-
Methyl Carbons (¹³CH₃): Each of the two methyl carbons is directly bonded to three equivalent protons. This ¹J(C,H) coupling splits the methyl carbon signal into a quartet. However, this quartet is further split by the two equivalent protons on the adjacent ¹³C-labeled methyl group, a phenomenon known as two-bond coupling, or ²J(C,H). This additional coupling results in each line of the quartet being split into a triplet (n+1 = 2+1 = 3). The resulting multiplet of multiplets can often appear as a septet under conditions of limited resolution, due to the overlapping lines.
-
Carbonyl Carbon (¹³C=O): The carbonyl carbon is not directly attached to any protons, so there is no ¹J(C,H) coupling. However, it is coupled to the six equivalent protons of the two methyl groups via a two-bond coupling, ²J(C,H). This coupling will split the carbonyl signal into a septet (n+1 = 6+1 = 7).
Q2: My primary challenge is resolving the fine structure of the methyl carbon signal. It just looks like a broad, unresolved multiplet. What are the first steps I should take to improve resolution?
A2: This is a very common issue. The resolution of fine coupling details is highly dependent on both the sample preparation and the acquisition parameters. Here is a systematic approach to troubleshoot this:
1. Optimize Magnetic Field Homogeneity (Shimming): Poor shimming is the most frequent cause of poor resolution. The magnetic field must be as uniform as possible across the entire sample volume.
-
Causality: Inhomogeneities in the magnetic field (B₀) cause molecules in different parts of the sample to experience slightly different field strengths. This leads to a broadening of the NMR signals, obscuring the fine details of the coupling patterns.
-
Protocol:
-
Always use a deuterium-labeled solvent (e.g., CDCl₃, Acetone-d6) for the field-frequency lock.
-
Initiate an automated shimming routine on your spectrometer.
-
For demanding experiments, perform manual shimming on the lock signal, carefully adjusting the Z1, Z2, Z3, and Z4 shims, followed by the off-axis shims (X, Y, XZ, YZ, etc.) to maximize the lock level and achieve a perfectly symmetrical lock signal shape.
-
2. Increase Acquisition Time (AQ): The acquisition time directly determines the digital resolution of your spectrum.
-
Causality: The uncertainty principle dictates that to resolve two closely spaced frequencies (like small coupling constants), you must observe the signal for a longer period. A longer acquisition time allows the Free Induction Decay (FID) to decay more completely, providing more data points to define the peaks.
-
Protocol:
-
In your experiment setup, locate the 'AQ' or 'Acquisition Time' parameter.
-
Increase this value. A good starting point for high-resolution spectra is an AQ of at least 2-3 seconds. This will result in a smaller value for the spectral width per point (Hz/pt).
-
3. Optimize Number of Scans (NS) and Receiver Gain (RG): A good signal-to-noise ratio (S/N) is essential to distinguish small peaks from the baseline noise.
-
Causality: The intensity of the outer lines of a multiplet can be very low. Insufficient S/N will make these peaks indistinguishable from the noise.
-
Protocol:
-
Increase the 'NS' (Number of Scans). The S/N ratio increases with the square root of the number of scans. Doubling the NS will increase the S/N by a factor of ~1.4.
-
Before starting the acquisition, use the automatic receiver gain setting ('rga' on many systems) to ensure the detector is not saturated, which would distort the signal.
-
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting workflow for unresolved multiplets.
Q3: I've optimized shimming and acquisition parameters, but the carbonyl septet is still difficult to interpret. Are there more advanced techniques I can use?
A3: Absolutely. When basic parameter optimization is insufficient, we can turn to more advanced NMR experiments. For resolving the carbonyl carbon's couplings, a selective 1D TOCSY or a J-resolved spectroscopy experiment can be invaluable.
Selective 1D TOCSY (Total Correlation Spectroscopy):
-
Principle: This experiment allows you to selectively excite one proton (or a group of equivalent protons) and observe the transfer of magnetization to all other coupled spins in the molecule. By selectively irradiating the methyl protons, you can "transfer" their coupling information to the carbonyl carbon in a very clean way.
-
Why it Works: Instead of a complex septet, the selective experiment can simplify the multiplet or provide clearer information about the coupling pathways.
2D J-Resolved Spectroscopy:
-
Principle: This is a powerful 2D NMR technique that separates chemical shifts and coupling constants onto two different frequency axes. The chemical shifts appear on the F2 (horizontal) axis, and the coupling information appears on the F1 (vertical) axis.
-
How it Helps: A projection of the 2D J-resolved spectrum onto the F2 axis results in a "proton-decoupled" spectrum, where each unique carbon appears as a single line. A slice taken at a specific chemical shift along the F1 axis will show you the exact multiplet structure, free from overlap with other signals. This is an excellent way to measure the ²J(C,H) coupling constant accurately.
Experimental Workflow: 2D J-Resolved Spectroscopy
Caption: Workflow for a 2D J-Resolved NMR experiment.
Quantitative Data Summary
For a standard sample of Acetone-13C3 in CDCl₃, you can expect the following approximate coupling constants. Note that these can vary slightly with solvent and temperature.
| Coupling Type | Nuclei Involved | Typical Value (Hz) | Observed Multiplet (for observed nucleus) |
| ¹J(C,H) | ¹³CH₃ - ¹H | ~125-130 Hz | Quartet (from ¹³C perspective) |
| ²J(C,H) | ¹³C =O - C-¹³CH ₃ | ~5-7 Hz | Septet (from ¹³C =O perspective) |
| ²J(C,H) | ¹³C H₃ - C-¹³CH ₃ | ~1-2 Hz | Triplet (further splitting of the primary quartet) |
| ¹J(C,C) | ¹³C H₃ - ¹³C =O | ~40 Hz | Doublet (for both carbons) |
This table summarizes typical values. Precise measurement requires a fully resolved spectrum.
Step-by-Step Protocol: High-Resolution Proton-Coupled 13C Acquisition
This protocol is designed to maximize resolution for resolving the fine structure of Acetone-13C3.
Objective: To acquire a proton-coupled 13C NMR spectrum with sufficient resolution to clearly distinguish the multiplet structures of both the carbonyl and methyl carbons.
Materials:
-
Acetone-13C3 sample
-
High-quality 5mm NMR tube
-
Deuterated solvent (e.g., CDCl₃, Acetone-d6)
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Prepare a solution of Acetone-13C3 at a concentration of approximately 50-100 mM in your chosen deuterated solvent.
-
Filter the sample into the NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C and 1H probes. An accurately tuned probe is critical for sensitivity and data quality.
-
-
Shimming:
-
Perform an automated gradient shimming routine.
-
Manually optimize the Z1-Z4 shims to maximize the lock level. Observe the lock signal; it should be a tall, sharp, symmetrical singlet.
-
If resolution is still suboptimal, proceed to adjust on-axis (X, Y) and off-axis (XZ, YZ, etc.) shims.
-
-
Acquisition Parameter Optimization:
-
Load a standard 1D 13C experiment with proton coupling (often called 'C13CPD' with the decoupler turned off, or a specific 'C13' experiment).
-
Spectral Width (SW): Set the spectral width to encompass all expected 13C signals (e.g., 0 to 220 ppm).
-
Transmitter Offset (O1P): Center the transmitter frequency in the middle of the expected spectral region.
-
Acquisition Time (AQ): Set to a minimum of 3.0 seconds . This is a critical parameter for resolution.
-
Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds . This allows for nearly complete relaxation of the nuclei between scans, leading to more accurate peak integrals and better lineshape.
-
Pulse Angle (P1): Use a 30-45° flip angle instead of 90°. This allows for a shorter relaxation delay without saturating the signal, increasing the number of scans possible in a given time.
-
Number of Scans (NS): Set an initial value of 128 scans. Increase as needed to achieve a S/N ratio of at least 100:1 for the primary methyl signal.
-
Receiver Gain (RG): Use the automatic receiver gain setting before acquisition.
-
-
Data Acquisition:
-
Start the acquisition.
-
-
Data Processing:
-
Apply a zero-filling factor of at least 2 (e.g., if you acquired 64k points, process with 128k points) to improve the digital resolution.
-
Apply a gentle window function, such as a Gaussian or Lorentzian-to-Gaussian (GM) multiplication. This can enhance resolution at the cost of some S/N. Avoid aggressive line broadening functions.
-
Perform Fourier Transform, phase correction, and baseline correction as standard.
-
References
Technical Support Center: Minimizing Solvent Evaporation of Acetone-¹³C₃ in Long-Term Assays
Welcome to the technical support guide for handling Acetone-¹³C₃ in long-term experimental assays. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopic solvent and face the challenge of its high volatility. This guide provides in-depth, evidence-based strategies and practical troubleshooting advice to ensure the integrity and reproducibility of your long-term experiments by minimizing solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: Why is Acetone-¹³C₃ so prone to evaporation?
A1: Acetone, including its isotopically labeled form Acetone-¹³C₃, has a high vapor pressure and a low boiling point of 56°C (132.8°F).[1][2] This means its molecules can easily escape from the liquid phase into the gas phase at room temperature.[2][3][4] The physical properties of Acetone-¹³C₃ are nearly identical to unlabeled acetone, so it exhibits the same high volatility.[1][5][6][7]
Q2: What are the primary consequences of solvent evaporation in my assay?
A2: Solvent evaporation can significantly impact your results by:
-
Altering Analyte Concentration: As the solvent evaporates, the concentration of your non-volatile analytes will increase, leading to inaccurate measurements.
-
Causing "Edge Effects": In microplates, wells on the outer edges are more susceptible to evaporation, leading to variability across the plate.
-
Complete Sample Loss: In long-term assays, significant evaporation can lead to the complete drying of your samples.[8]
Q3: Can I use a standard microplate lid to prevent evaporation?
A3: While standard lids offer some protection against contamination, they do not provide a tight seal to prevent the evaporation of volatile solvents like acetone.[9] For long-term assays, a more robust sealing method is necessary.
Q4: Are there any immediate steps I can take to reduce evaporation during sample preparation?
A4: Yes. Minimizing the time the solvent is exposed to the open air is crucial.[3] Work efficiently, and when not actively dispensing, keep your solvent containers and microplates covered.[10] Additionally, working in a cooler environment can significantly reduce the rate of evaporation.[3][11]
Troubleshooting Guide: Common Evaporation-Related Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results across a microplate (Edge Effect) | Increased evaporation from wells on the plate's periphery. | Use high-quality sealing films or mats. Consider using a sacrificial barrier of a less volatile, immiscible liquid (e.g., mineral oil) in the outer wells. |
| Noticeable volume loss after short-term incubation | Inadequate sealing or high incubation temperature. | Ensure your sealing film/mat is applied correctly and is compatible with acetone. Lower the incubation temperature if the assay parameters allow. |
| Complete sample drying in long-term storage | Improper sealing for long-term storage or inappropriate storage conditions. | Use heat-sealed foil or specialized solvent-resistant sealing mats.[12][13] Store at the lowest possible temperature suitable for your samples, such as -20°C or -80°C.[8][14] |
| Automated liquid handler dispensing inaccuracies | The high volatility of acetone affects pipette performance, causing dripping and inaccurate volumes. | Implement a "pre-wetting" strategy by aspirating and dispensing the acetone back into the source container multiple times before the actual sample aspiration.[4] This saturates the air within the pipette tip with acetone vapor, stabilizing the liquid handling.[4] |
In-Depth Protocols and Methodologies
Protocol 1: Optimal Sealing of Microplates for Long-Term Assays with Acetone-¹³C₃
This protocol details the use of adhesive and heat-sealing methods to create a robust barrier against evaporation.
Materials:
-
Microplate (polypropylene is recommended for its chemical resistance to acetone).[15][16]
-
Acetone-¹³C₃ containing your samples.
-
Solvent-resistant adhesive sealing film (e.g., aluminum foil-based or specialized polymer films).[12][17]
-
Heat sealer and compatible heat-sealing foil (for the most secure seal).
-
Plate roller or applicator.
Step-by-Step Procedure:
-
Plate Filling: Dispense your Acetone-¹³C₃ samples into the microplate wells.
-
Adhesive Seal Application (for moderate-term storage):
-
Carefully align the adhesive film over the plate, ensuring all wells are covered.[18]
-
Use a plate roller or applicator to apply firm, even pressure across the entire surface of the seal.[18][19] This is critical to ensure a complete seal around each well.
-
Visually inspect the seal to confirm there are no gaps or wrinkles.[18]
-
-
Heat Seal Application (for long-term storage):
-
Ensure your microplate is compatible with heat sealing.[9][13]
-
Place the heat-sealing foil on top of the plate.
-
Follow the manufacturer's instructions for your heat sealer to apply the correct temperature and pressure for the specified duration.[13] Heat sealing provides a very strong, often permanent barrier.[9][13]
-
-
Storage: Store the sealed plate at a low temperature (-20°C or -80°C) to further minimize evaporation.[20]
Protocol 2: Mitigating Evaporation During Automated Liquid Handling
This workflow is designed to improve the accuracy and precision of dispensing volatile Acetone-¹³C₃ with an automated liquid handler.
Workflow:
Caption: Automated liquid handling workflow for volatile solvents.
Explanation of Key Steps:
-
Cooling: Storing the solvent at a lower temperature (e.g., in a cooled reservoir) reduces its vapor pressure, making it less prone to evaporation from the outset.[3]
-
Pre-wetting: This is the most critical step. Aspirating and dispensing the solvent multiple times saturates the air inside the pipette tip with solvent vapor.[4] This equalizes the pressure, preventing the liquid from dripping out of the tip and ensuring the correct volume is aspirated.[4]
-
Air Gap: Aspirating a small air gap after the liquid can help prevent the solvent from "creeping" up the inside of the tip.
-
Touch Tip: Dispensing the liquid with the tip touching the surface of the liquid in the destination well helps to ensure a complete transfer of the volume.
The Science Behind Solvent Evaporation
The rate of evaporation is governed by several factors, which can be manipulated to your advantage.
Vapor Pressure and Temperature:
The vapor pressure of a liquid is the pressure exerted by its vapor when the liquid and vapor phases are in equilibrium. This property is highly dependent on temperature. As temperature increases, more molecules have sufficient kinetic energy to escape into the gas phase, thus increasing the vapor pressure.[21][22]
The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. The key takeaway for laboratory practice is that even small increases in ambient temperature can significantly increase the rate of acetone evaporation.
Caption: Key factors that increase the rate of solvent evaporation.
Other Influential Factors:
-
Surface Area: A larger surface area allows more molecules to escape into the vapor phase.[23] This is why evaporation is more pronounced in wide-well microplates compared to narrow vials.
-
Airflow: Increased airflow over the liquid surface will carry away solvent vapor, disrupting the equilibrium and promoting further evaporation.[23] Therefore, it is advisable to work in a draft-free environment or with covered containers.
Materials and Equipment Selection
Choosing the right labware is a critical first line of defense against evaporation.
| Component | Recommendation | Rationale |
| Microplates/Vials | Polypropylene (PP) | Excellent chemical resistance to acetone.[15][16] Polystyrene (PS) is generally less resistant and may be compromised over long-term exposure. |
| Sealing Mats | Solvent-resistant materials like silicone or specialized polymers. | Provide a snug fit into the wells, creating an individual seal for each well.[15] Check manufacturer specifications for acetone compatibility. |
| Adhesive Seals | Aluminum foil or chemically resistant polymer films.[12][17] | Foil seals offer excellent barrier properties.[12] Ensure the adhesive is not soluble in acetone.[9] |
| Heat Seals | Aluminum or clear polymer films designed for heat sealing. | Creates a semi-permanent, airtight seal, which is the gold standard for long-term storage.[13][24] |
References
-
Corning® Chemically Resistant Sealing Mat for 96-well Expanded Volume Polypropylene Microplate, Nonsterile. Corning. [Link]
-
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Volatile Liquid Handling: Techniques & Automation. (2023, October 26). Grenova. [Link]
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Microplate Sealing Consumables. Azenta Life Sciences. [Link]
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SEALERS FOR MICROPLATES AND THEIR AREAS OF APPLICATION IN MOLECULAR BIOLOGY AND CELL CULTURE. Block Scientific. [Link]
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Acetone-13C3. PubChem. [Link]
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Vapor pressure of acetone as a function of the temperature based on the Antoine equation. ResearchGate. [Link]
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Automated Liquid-Liquid Extraction (LLE) Systems. Aurora Biomed. [Link]
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Acetone Solvent Properties. Macro-Prep. [Link]
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A GUIDE TO MICROPLATE CLOSURE AND SEALING. Apex Chromatography Pvt. Ltd. [Link]
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The Ultimate Guide to Heat-Sealable Films for Microplates. (2023, March 16). iST Scientific. [Link]
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Acetone (data page). Wikipedia. [Link]
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Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments. (2024, May 17). MEDOX. [Link]
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Chemical Compatibility. IDEX Health & Science. [Link]
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What is the vapour pressure of acetone at 45 degrees Celsius? (2018, August 5). Quora. [Link]
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Using a Liquid Handler. NJ.gov. [Link]
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How To: Work with Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
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Storing and Handling Volatile Residual Solvent Gases in Secondary Containers. (2024, August 13). Restek. [Link]
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Automated Liquid Handlers: Advantages and Benefits for Laboratories. (2023, June 29). Raykol. [Link]
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Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. PMC. [Link]
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Evaporate with Care: Essential Safety Tips for Laboratory Evaporation. (2025, March 4). Lab Manager. [Link]
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Acetone-d6 for NMR Spectroscopy – High-Purity Deuterated Solvent. ARMAR Isotopes. [Link]
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Common NMR Solvents - Reference Data. [Link]
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How to store acetone and paint. Lab Alley. [Link]
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Nunc 236703 Pre-Cut Plate-Sized Microplate Sealing Tape With Acrylate Adhesive. [Link]
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Microplate Standards Archives. (2014, March 27). WellPlate.com. [Link]
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Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to Acetone-13C3 and Acetone-2-13C in Isotopic Labeling
In the precise and demanding fields of metabolic research, drug development, and clinical diagnostics, the choice of isotopic tracer or internal standard is a critical decision that directly impacts data quality and interpretation. Among the versatile reagents available, isotopically labeled forms of acetone, a key physiological ketone body, are frequently employed.[1] This guide provides a detailed comparison between two common isotopologues: the uniformly labeled Acetone-13C3 and the site-specifically labeled Acetone-2-13C . We will explore the fundamental differences in their structure, their optimal applications, and the experimental rationale for choosing one over the other, supported by practical protocols and data.
The Foundation: Understanding Isotopic Labeling with Acetone
Isotopic labeling involves replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C).[2] This "label" allows the molecule to be traced as it moves through complex biological systems or to be used as a reference point for accurate quantification.[3][4]
-
Acetone-13C3 is a uniformly labeled isotopologue, meaning all three carbon atoms in the acetone molecule are ¹³C.[5][6][7]
-
Acetone-2-13C is a selectively labeled isotopologue, where only the central carbonyl carbon (at position 2) is a ¹³C atom.[8][9]
This seemingly subtle distinction in labeling pattern is the primary determinant of their utility in different experimental contexts.
Core Directive 1: Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[10][11][12] The core principle of ¹³C-MFA is to provide cells or organisms with a ¹³C-labeled substrate and track the incorporation of the ¹³C atoms into downstream metabolites.[13][14][15]
For this application, Acetone-13C3 is the unequivocally superior choice.
Causality: The goal of MFA is to trace the carbon backbone of a molecule. By using a uniformly labeled tracer like Acetone-13C3, a strong and distinct signal (a mass increase of +3) is introduced into the system.[5] As this acetone molecule is metabolized, its three-¹³C backbone may be incorporated into larger molecules. Analyzing the resulting mass isotopomer distributions in downstream products allows researchers to deconvolve which pathways were active and at what relative rates.[11][16] Using Acetone-2-13C, with only a single labeled carbon, would provide a much weaker signal and significantly less information about the fate of the complete carbon skeleton, making flux calculations far more difficult, if not impossible.
Caption: Workflow for ¹³C-Metabolic Flux Analysis using a uniformly labeled tracer.
Core Directive 2: Internal Standard for Accurate Quantification
The gold standard for quantifying small molecules in complex biological samples (e.g., blood, urine, tissue) is stable isotope dilution (SID) analysis, typically coupled with mass spectrometry (MS).[17][18][19] In this technique, a known amount of an isotopically labeled version of the analyte—the internal standard (IS)—is added to the sample at the very beginning of the workflow.[20]
Because the IS is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and ionization.[21] By measuring the ratio of the MS signal from the endogenous analyte to the signal from the co-eluting IS, one can calculate the analyte's concentration with exceptional precision and accuracy, effectively canceling out matrix effects.[22][23][24]
Both Acetone-13C3 and Acetone-2-13C can be used as internal standards, but the choice depends on the required level of analytical rigor.
Comparative Performance Data
| Feature | Acetone-2-13C | Acetone-13C3 | Rationale & Recommendation |
| Labeling Pattern | Site-specific (¹³CH₃¹³CO CH₃) | Uniform (¹³CH₃¹³CO¹³CH₃ ) | - |
| Molecular Weight | 59.07 g/mol [9] | 61.06 g/mol [5][6] | - |
| Mass Shift vs. Analyte | M+1 | M+3 | A greater mass shift is superior for avoiding spectral overlap. |
| Risk of Isotopic Overlap | Moderate | Negligible | Unlabeled acetone has a natural M+1 isotopologue due to the ~1.1% natural abundance of ¹³C. This can interfere with the M+1 signal from Acetone-2-13C, especially at low concentrations. |
| Optimal Use Case | Routine quantification where analyte levels are high and the highest precision is not paramount. More cost-effective. | "Gold standard" for trace-level quantification, method validation, and clinical assays where accuracy is critical.[21] | |
| Recommendation | Suitable for many research applications. | Strongly Recommended for demanding applications. |
The Trustworthiness Pillar: The key issue is the natural abundance of isotopes. Any naturally occurring (unlabeled) acetone will produce a small signal at M+1 (m/z 59 for acetone) because roughly 1.1% of all carbon in nature is ¹³C. If you are using Acetone-2-13C (which also has a signal at m/z 59) to quantify a very low amount of endogenous acetone, the natural M+1 peak from the analyte can artificially inflate the signal of your internal standard, leading to an underestimation of the true analyte concentration. Using Acetone-13C3 (m/z 61) completely avoids this problem, as the natural M+3 abundance of unlabeled acetone is virtually zero.
Experimental Protocol: Quantification of Acetone in Human Urine by GC-MS
This protocol describes a self-validating system where the choice of internal standard directly impacts the quality of the result.
-
Preparation of Calibration Standards and Internal Standard Spiking Solution:
-
Prepare a stock solution of unlabeled acetone in methanol. Serially dilute to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare an internal standard (IS) stock solution of either Acetone-2-13C or Acetone-13C3 in methanol at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
To 500 µL of urine (or calibrator/QC sample) in a 2 mL autosampler vial, add 50 µL of the IS solution.
-
Vortex briefly to mix.
-
-
Headspace GC-MS Analysis:
-
Instrumentation: Agilent GC-MS system with a headspace autosampler.
-
Headspace Conditions: Incubate vial at 60°C for 10 minutes.
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C for 2 min, ramp at 25°C/min to 200°C.
-
MS Conditions: Electron Ionization (EI), run in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
Unlabeled Acetone (Analyte): m/z 58
-
Acetone-2-13C (IS Option 1): m/z 59
-
Acetone-13C3 (IS Option 2): m/z 61
-
-
-
Data Processing:
-
For each sample, calculate the peak area ratio of the analyte (m/z 58) to the internal standard (m/z 59 or m/z 61).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of acetone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Decision guide for selecting an acetone internal standard for quantitative analysis.
Final Recommendation
As a senior scientist responsible for data integrity, the choice is guided by the principle of minimizing potential errors.
-
For Metabolic Flux Analysis , Acetone-13C3 is the only logical choice. Its uniform labeling is essential for tracing the entire carbon skeleton through metabolic pathways.
-
For Quantitative Analysis , Acetone-13C3 is the most robust and trustworthy internal standard. It provides a clean, interference-free signal (M+3) that guarantees the highest accuracy, a critical requirement for clinical diagnostics, biomarker validation, and regulatory submissions. While Acetone-2-13C can be a pragmatic and cost-effective choice for less demanding research applications with high analyte concentrations, the risk of M+1 isotopic interference should always be considered and evaluated during method development.
Ultimately, investing in the superior internal standard, Acetone-13C3, provides a self-validating system that enhances the trustworthiness and authority of your experimental results.
References
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC (PubMed Central).[Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. PMC (PubMed Central).[Link]
-
Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. PubMed.[Link]
-
Isotopic Labelling Assisted Metabolomics. Max Planck Institute for Terrestrial Microbiology.[Link]
-
Isotope Labeling Studies. General Metabolics.[Link]
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.[Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science.[Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC (PubMed Central), National Institutes of Health.[Link]
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC (PubMed Central).[Link]
-
Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information, U.S. Department of Energy.[Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI.[Link]
-
Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group, University of Oxford.[Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing.[Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed.[Link]
-
13C Labeled internal standards. LIBIOS.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Stable Isotope - Acetone-2-13C. CortecNet.[Link]
-
Acetone-13C3. PubChem, National Institutes of Health.[Link]
-
Measurement of natural carbon isotopic composition of acetone in human urine. PubMed.[Link]
-
Isotope Effects in Chemical Reactions. Chemistry LibreTexts.[Link]
-
Acetone-2-13C. PubChem, National Institutes of Health.[Link]
-
PRODUCTION OF ACETONE. lms.edu.eg.[Link]
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs.[Link]
-
acetone (13c3, 99%). Eurisotop.[Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC (PubMed Central).[Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.[Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).[Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI.[Link]
-
Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Acetone Definition. Fiveable.[Link]
-
Acetone – Knowledge and References. Taylor & Francis Online.[Link]
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Acetone-13C3 NMR chemical shift vs Acetone-d6 septet signal
Title: Technical Comparison Guide: Acetone-13C3 vs. Acetone-d6 in NMR Spectroscopy Subtitle: Distinguishing Isotope Effects, Coupling Patterns, and Chemical Shift Calibration Standards
Executive Summary
In high-precision structural elucidation and metabolic flux analysis, distinguishing between the solvent signal of Acetone-d6 (
This guide provides a definitive technical comparison for researchers requiring absolute certainty in spectral assignment, solvent suppression, or internal calibration.
Theoretical Framework: The Physics of the Shift
To interpret these signals correctly, one must understand the two distinct physical phenomena driving their spectral appearance.
The Deuterium Isotope Effect (Secondary Isotope Shift)
Replacing protons (
-
Result: The electron density around the carbon increases (shielding increases).
-
Observation: The
signal for deuterated carbons shifts upfield (lower ppm) compared to their protonated or -enriched counterparts. This is why Acetone-d6 appears at ~29.8 ppm, while Acetone-h6 (and Acetone-13C3) centers at ~30.6 ppm.
Scalar Coupling Topologies
-
Acetone-d6 (Heteronuclear
): The nucleus couples to the attached quadrupolar deuterium nuclei ( ). -
Acetone-13C3 (Homonuclear
): The nuclei couple to each other ( ).
The Standard: Acetone-d6 ( )[1]
Acetone-d6 is the ubiquitous solvent. Its signal is characterized by the coupling of the methyl carbon to three attached deuterium atoms.[1][2]
-
The Methyl Signal (Septet):
-
The Carbonyl Signal:
-
Appears as a broad singlet or unresolved multiplet at 206.26 ppm .
-
Coupling to the
-deuteriums ( ) is weak and often averaged out by relaxation in routine scans.
-
The Variant: Acetone-13C3 ( )[6][7]
Used primarily in metabolic tracking or as a hyperpolarized agent, Acetone-13C3 presents a "coupled" spectrum even when proton decoupling is active, because the coupling is between Carbon-13 nuclei.
-
The Methyl Signal (Doublet):
-
The methyl
couples to the adjacent carbonyl . -
Multiplicity: Doublet (
). -
Coupling Constant (
): . -
Chemical Shift: Centered at 30.6 ppm (shifted downfield from d6).
-
-
The Carbonyl Signal (Triplet):
-
The carbonyl
couples to two equivalent methyl nuclei. -
Multiplicity: Triplet (
) with 1:2:1 intensity. -
Chemical Shift: Centered at 206.7 ppm .
-
Comparative Data Analysis
The following table summarizes the spectral parameters for Acetone-d6 versus Acetone-13C3 in a standard Proton-Decoupled
| Feature | Acetone-d6 (Solvent) | Acetone-13C3 (Enriched) | |
| Methyl Shift ( | 29.84 ppm | 30.60 ppm | ~0.76 ppm (Isotope Shift) |
| Methyl Multiplicity | Septet (1:3:6:7:6:3:1) | Doublet (1:1) | Distinct Topology |
| Dominant Coupling | Hetero vs. Homo | ||
| Carbonyl Shift ( | 206.26 ppm | 206.68 ppm | ~0.42 ppm |
| Carbonyl Multiplicity | Broad Singlet / Quintet | Triplet (1:2:1) | Due to 2x Methyls |
Note: Chemical shift values are referenced to TMS at 0.00 ppm. Small variations occur based on concentration and temperature.
Visualization of Spectral Topology
The following diagram illustrates the logical pathway determining the signal multiplicity for the methyl carbons in both species.
Figure 1: Decision tree illustrating the origin of multiplicity for methyl signals in deuterated vs. 13C-enriched acetone.
Experimental Protocol: Calibration & Identification
To ensure data integrity when using Acetone-d6 as a reference or analyzing Acetone-13C3 metabolites, follow this self-validating protocol.
Step-by-Step Calibration Workflow
-
Sample Prep: Ensure the sample volume is consistent (e.g., 600 µL) to prevent shimming errors that broaden the septet.
-
Acquisition Parameters:
-
Pulse Sequence: Standard zgpg30 (power-gated decoupling).
-
Relaxation Delay (
): Set to (approx. 10-20s for solvent carbons) if integration is required. For routine shift checking, 2s is sufficient. -
Spectral Width: Ensure -10 to 220 ppm to capture carbonyls.
-
-
Processing:
-
Apply Exponential Multiplication (LB) of 1.0 Hz to reduce noise.
-
Referencing: Locate the central line of the septet at ~29.8 ppm.
-
Command (TopSpin): cal -> select center peak -> input 29.84.
-
Distinguishing Impurities
If you observe a signal at 30.6 ppm (Singlet) in an Acetone-d6 spectrum:
-
Diagnosis: This is likely Acetone-h6 (non-deuterated solvent impurity).
-
Verification: Check the proton (
) NMR. Acetone-h6 will show a strong singlet at 2.05 ppm . -
Differentiation from 13C3: Acetone-13C3 would appear as a doublet at this position, not a singlet (unless
decoupling is applied, which is non-standard).
References
-
Fulmer, G. R., et al. (2010).[5][6][7][8][9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[8]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8][9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2024). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry.
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- 9. kgroup.du.edu [kgroup.du.edu]
Validation of Metabolic Flux Models using Acetone-13C3 Tracers
Part 1: Executive Summary & Core Directive
The "Blind Spot" in Standard Metabolic Flux Analysis (MFA) Standard 13C-MFA relies heavily on [U-13C]Glucose or [13C]Glutamine tracers. While excellent for mapping glycolysis and the TCA cycle, these tracers fail to validate a critical metabolic vector: gluconeogenesis from ketone bodies.
Classical biochemistry teaches that fatty acids and ketones (via Acetyl-CoA) cannot be converted into glucose due to the irreversibility of the Pyruvate Dehydrogenase (PDH) reaction. However, Acetone-13C3 challenges this simplification. Unlike its ketone siblings (Acetoacetate and
This guide serves as a technical manual for using Acetone-13C3 to validate flux models that incorporate lipolysis-driven gluconeogenesis, providing a rigorous check against models that oversimplify starvation or ketogenic metabolism.
Part 2: The Tracer Landscape – A Comparative Analysis
To validate a metabolic model, one must perturb it with a tracer that interrogates specific nodes. The table below compares Acetone-13C3 against standard alternatives, highlighting its unique position as a "bypass" tracer.
Table 1: Comparative Performance of Metabolic Tracers
| Feature | Acetone-13C3 (The Validator) | [U-13C]Glucose (The Standard) | |
| Primary Flux Measured | Ketone-to-Glucose conversion (Gluconeogenesis) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Ketolysis (Oxidation to Acetyl-CoA) |
| Metabolic Entry Point | Pyruvate (via Acetol/Methylglyoxal) | Glucose-6-Phosphate | Acetyl-CoA |
| PDH Bypass Capability | YES (Enters above PDH) | N/A (Starts above PDH) | NO (Enters below PDH) |
| Net Gluconeogenesis? | YES (Carbon atoms appear in Glucose) | N/A | NO (Carbon lost as CO2 in TCA) |
| Model Validation Role | Validates "leakage" pathways in starvation/diabetes models. | Validates central carbon metabolism topology. | Validates mitochondrial oxidation rates. |
| Isotopomer Complexity | High (Scrambling via TCA vs. direct GNG) | Moderate (Well-defined M+X patterns) | Low (Dilution into Acetyl-CoA pool) |
Scientific Rationale: The Acetone Advantage
While
Expert Insight: If your metabolic model assumes zero flux from ketones to glucose, an Acetone-13C3 tracer experiment showing 13C-labeling in plasma glucose (M+3 or M+6 isotopomers) effectively falsifies that assumption, necessitating a model topology update.
Part 3: Mechanistic Pathway & Visualization
To interpret Acetone-13C3 data, one must understand the atom mapping.[2] The tracer (fully labeled C1-C2-C3) preserves its carbon skeleton through the methylglyoxal pathway, yielding fully labeled pyruvate.
Diagram 1: The Acetone-to-Glucose Bypass Pathway
This diagram illustrates how Acetone-13C3 bypasses the irreversible PDH step to fuel gluconeogenesis.
Caption: Acetone-13C3 enters at Pyruvate, bypassing the irreversible PDH step (Red) to enable net Glucose synthesis (Green).
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The detection of M+3 lactate confirms the tracer is metabolically active (Acetone
Phase 1: Tracer Preparation & Administration
-
Tracer: Acetone-1,2,3-13C3 (99% enrichment).[3]
-
Vehicle: Saline (0.9% NaCl). Acetone is volatile; prepare immediately before use in gas-tight vials.
-
Dosing Strategy:
-
Bolus: 5–10 µmol/g body weight (mice) for turnover studies.
-
Primed Continuous Infusion: Required for steady-state flux analysis (e.g., 2 µmol/min/kg following a priming bolus).
-
Phase 2: Sampling & Quenching
-
Time Points: 0, 15, 30, 60, 120 min (Bolus) or Steady State (120 min post-infusion).
-
Sample Type: Plasma (10 µL) and Liver tissue (freeze-clamped).
-
Quenching: Immediate precipitation with ice-cold methanol (-80°C) is critical. Acetone is volatile; do not dry samples under nitrogen flow without specific derivatization (e.g., with hydroxylamine) to trap ketones.
Phase 3: Analytical Workflow (GC-MS)
To validate the model, we track specific mass isotopomers.
-
Derivatization:
-
Target Ions (m/z):
| Metabolite | Derivative | Fragment | Unlabeled (M+0) | Tracer Signal (M+3) | Interpretation |
| Acetone | PFBHA | Molecular Ion | 253 | 256 | Verifies Tracer Enrichment |
| Pyruvate | MOX-TMS | M-CH3 | 174 | 177 | Verifies Acetone |
| Lactate | TMS | M-CH3 | 219 | 222 | Confirms reduction of Pyruvate |
| Glucose | Methoxime | C1-C6 | 319 | 322 (M+3), 325 (M+6) | Proof of Gluconeogenesis |
Part 5: Data Analysis & Model Validation
Calculating the "Acetone Contribution"
To validate a model that includes Acetone
-
Validation Check: If
(typically 1-5% in starvation), the model must include a flux vector from Acetone to Pyruvate. A model lacking this vector is invalid for ketogenic states.
Distinguishing Pathways (The Logic Check)
-
Scenario A (Oxidation only): If Acetone is only oxidized (via Acetyl-CoA), you will see labeling in Glutamate/TCA intermediates (scrambled) but minimal/no M+3/M+6 Glucose.
-
Scenario B (Gluconeogenesis): Presence of M+3 Glucose (from one labeled triose + one unlabeled) or M+6 Glucose (two labeled trioses) confirms the Methylglyoxal bypass is active.
Diagram 2: Logic Flow for Model Selection
Use this workflow to determine if your metabolic model requires the Acetone vector.
Caption: Decision tree for selecting the correct metabolic model based on Acetone-13C3 incorporation into glucose.
References
-
Kosugi, K., et al. (1986). Metabolism of acetone in rat: Two gluconeogenic pathways. Journal of Biological Chemistry.
-
Kalapos, M. P. (2003). On the mammalian acetone metabolism: from chemistry to clinical implications. Biochimica et Biophysica Acta (BBA).
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
Hatanaka, T., et al. (1986). Gluconeogenesis from acetone in starved rats. Biochemical Journal.[5]
-
Bechthold, A., et al. (2010). Acetone metabolism in humans during diabetic ketoacidosis. Diabetes.[5][8][9][11][12]
Sources
- 1. isotope.com [isotope.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Acetone-13C3 13C 99atom 93628-01-4 [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. biomedres.us [biomedres.us]
- 6. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensors for Enhanced Detection of Acetone as a Potential Tool for Noninvasive Diabetes Monitoring [mdpi.com]
- 9. ekfusa.com [ekfusa.com]
- 10. Breath Acetone Correlates With Capillary β-hydroxybutyrate in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-3-Hydroxybutyrate (Ketone) [randox.com]
- 12. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
Technical Guide: Cross-Validation of Acetone-13C3 Isotopic Enrichment
Methodology Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. Quantitative
Executive Summary
Objective: To provide a rigorous, self-validating framework for determining the isotopic enrichment (atom % excess) and chemical purity of Acetone-
The Challenge: Acetone-
-
GC-MS offers high sensitivity and isotopologue distribution analysis but is susceptible to detector saturation and mass discrimination.
-
qNMR provides absolute quantification without reference standards (primary ratio method) but suffers from low sensitivity and relaxation-dependent quantification errors.
Verdict: This guide establishes a Convergent Validation Protocol . Researchers should utilize GC-MS for isotopologue distribution (M0, M1, M2, M3 ratios) and qNMR for absolute molar purity and positional integrity.
Introduction: The Physics of Validation
As Senior Application Scientists, we must move beyond "running a sample." We must interrogate the physics of detection.
In GC-MS (Electron Ionization) , we observe the gas-phase behavior of the molecule. For Acetone-
In
Methodology A: GC-MS Isotopologue Analysis
Role: Determination of Isotopic Enrichment (APE) and Mass Isotopomer Distribution (MID).
The Principle
We utilize Selected Ion Monitoring (SIM) rather than Full Scan to maximize dwell time on specific isotopologues.
-
Target Ions:
- 58 (Unlabeled Acetone, M+0)
- 61 (Fully Labeled Acetone, M+3)
- 43 vs 45 (Acetyl fragment, secondary confirmation)
Step-by-Step Protocol
-
Sample Preparation:
-
Dilute Acetone-
C to approx. 100 ppm in a high-purity, volatile solvent distinct from acetone (e.g., Dichloromethane or Methanol, provided no trans-acetalization occurs). -
Critical Control: Prepare a "Blank" (pure solvent) and a "Natural Abundance Control" (standard acetone).
-
-
Instrument Parameters (Agilent/Thermo Standard):
-
Inlet: Split mode (50:1 or 100:1). Why? To prevent detector saturation which flattens peak tops and skews isotope ratios.
-
Column: DB-624 or equivalent (volatile specific).
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).[1]
-
-
Data Acquisition:
-
Set SIM windows to capture
58, 59, 60, 61 with 50ms dwell times.
-
Calculation (Self-Validating)
Calculate the fractional abundance (
Methodology B: Quantitative C-NMR (qNMR)
Role: Absolute Purity and Positional Integrity.
The Principle: Inverse Gated Decoupling
Standard
-
The Fix: Use Inverse Gated Decoupling .[3] The decoupler is OFF during the relaxation delay (
) to suppress NOE and ON during acquisition ( ) to collapse multiplets.
Step-by-Step Protocol
-
Sample Preparation:
-
Solvent: CDCl
(Avoids exchangeable protons). -
Internal Standard (IS): Dimethyl sulfone (DMSO
) or 1,3,5-Trioxane. Must have high purity and distinct shift. -
Concentration: High concentrations (approx. 50-100 mg/mL) are required due to low sensitivity of
C.
-
-
Pulse Sequence Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Critical Step. The carbonyl carbon of acetone has a that can exceed 30 seconds. -
Rule:
. Set (or use Cr(acac) relaxation agent to reduce to ). -
Scans: 256–1024 (depending on concentration).
-
-
Data Analysis:
-
Phase and baseline correct manually.
-
Integrate the Methyl carbons (Acetone
ppm) and Carbonyl (Acetone ppm) against the Internal Standard.
-
Comparative Analysis & Data Interpretation
Performance Metrics[4]
| Feature | GC-MS (SIM) | qNMR ( |
| Primary Output | Isotopologue Distribution (M0-M3) | Average Positional Enrichment |
| Sensitivity | High (ng range) | Low (mg range) |
| Precision | ||
| Bias Source | Detector saturation, dead time | Incomplete relaxation ( |
| Sample Recovery | Destructive | Non-destructive |
| Throughput | High (20 min/sample) | Low (hours/sample) |
Experimental Data (Representative)
Scenario: A batch of Acetone-
| Method | Parameter | Result | Interpretation |
| GC-MS | 0.4% | Trace unlabeled acetone present. | |
| GC-MS | 99.1% | High Isotopic Enrichment. | |
| qNMR | Carbonyl Integral | 0.98 eq | Consistent with >98% labeling at C=O pos.[1][4] |
| qNMR | Methyl Integral | 1.99 eq | Consistent with >99% labeling at CH |
Convergent Validation Workflow
The following diagram illustrates the decision matrix for certifying the material.
Caption: Figure 1. Convergent Validation Workflow. Parallel analysis ensures that mass spectral sensitivity checks the isotopologue distribution while qNMR validates the molar balance and positional integrity.
Conclusion & Recommendations
For drug development and metabolic tracing, relying on a single analytical technique is a liability.
-
Use GC-MS to certify that the material is free of M+0 (unlabeled) contaminants which dilute tracer sensitivity.
-
Use qNMR to certify the chemical purity and ensure the label is on the correct carbons (no scrambling).
-
Golden Rule: If the GC-MS shows 99% enrichment but qNMR shows 90% purity, the effective enrichment per unit weight is only 89.1%. Both metrics are required for accurate dosing.
References
-
NIST Mass Spectrometry Data Center. (2023). Acetone: Electron Ionization Mass Spectrum. National Institute of Standards and Technology.[5][6][7][8] [Link]
-
Simons, K., et al. (2015). Standardization of 13C NMR for Quantitative Analysis of Metabolic Tracers. Analytical Chemistry. [Link](Note: Representative citation for qNMR methodology).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Quantitative NMR). [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. [Link]
Sources
- 1. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. Acetone-D6 [webbook.nist.gov]
- 6. Acetone [webbook.nist.gov]
- 7. Acetone [webbook.nist.gov]
- 8. Acetone [webbook.nist.gov]
Technical Guide: Acetone-13C3 vs. U-13C-Glucose for TCA Cycle Flux Tracing
Part 1: Executive Summary & Strategic Verdict
In the landscape of metabolic flux analysis (MFA), U-13C-Glucose and Acetone-13C3 represent two distinct interrogative strategies. While both tracers ultimately feed into the Tricarboxylic Acid (TCA) cycle, they enter from opposite metabolic "directions," illuminating different physiological states.
-
U-13C-Glucose is the Global Glycolytic Standard . It is the superior choice for assessing primary energy metabolism, the Warburg effect in oncology, and total TCA cycle turnover driven by carbohydrate oxidation.
-
Acetone-13C3 is the Gluconeogenic & Ketogenic Specialist . It is indispensable for measuring hepatic gluconeogenesis (GNG), anaplerosis, and the metabolic fate of ketone bodies during starvation or diabetic states. Unlike glucose, it bypasses upstream glycolysis (Hexokinase/PFK), entering the network at the level of Pyruvate/Lactate.
The Decision Matrix:
| Feature | U-13C-Glucose | Acetone-13C3 |
|---|---|---|
| Primary Application | Glycolysis & TCA Oxidation rates | Gluconeogenesis & Ketone body oxidation |
| Entry Point | G6P
Part 2: Mechanistic Divergence & Pathway Mapping
To interpret the Mass Isotopomer Distributions (MIDs) correctly, one must understand the exact entry mechanisms. The crucial insight is that both tracers converge at the Pyruvate Node , but their upstream histories differ fundamentally.
The Convergence Pathway
-
U-13C-Glucose (M+6): Metabolized via glycolysis to form two molecules of Pyruvate-13C3 .[1]
-
Acetone-13C3 (M+3): Oxidized by CYP2E1 to Acetol, then to Methylglyoxal (MG), and finally converted to Pyruvate-13C3 .
Because both generate Pyruvate-13C3, they produce identical initial labeling patterns in the TCA cycle (Citrate M+2 via PDH; Oxaloacetate M+3 via PC). The distinction lies in what else gets labeled .
Visualization of Metabolic Entry
The following diagram illustrates the distinct entry routes and the convergence at Pyruvate.
Figure 1: Metabolic convergence of Glucose and Acetone tracers at the Pyruvate node. Note that Acetone allows the measurement of reverse flux (Gluconeogenesis) back to G6P without background interference.
Part 3: Comparative Analysis & Experimental Applications
Scenario A: Measuring TCA Cycle Flux (Oxidation)
If your goal is to determine how fast the TCA cycle is spinning:
-
Use U-13C-Glucose.
-
Reasoning: Glucose is the primary fuel for most cell types. It equilibrates rapidly with the pyruvate pool. The ratio of M+2 Citrate (PDH flux) to M+3 Malate/OAA (PC flux) provides a robust readout of oxidative vs. anaplerotic flux.
-
Limitation: In liver tissue, glucose uptake can be masked by high glycogenolysis (release of unlabeled glucose), diluting the tracer.
Scenario B: Measuring Gluconeogenesis (GNG)
If your goal is to measure the production of glucose from non-carbohydrate sources:
-
Use Acetone-13C3.
-
Reasoning: This is the "killer application" for Acetone. Since Acetone enters at Pyruvate, any label that appears in Glucose (M+1, M+2, or M+3) must have gone through Gluconeogenesis (Pyruvate
OAA PEP Glucose). -
Why not Glucose tracer? If you infuse U-13C-Glucose, the plasma glucose is already labeled by the infusion. You cannot easily distinguish the "new" glucose produced by the liver from the "infused" glucose. Acetone provides a "bottom-up" signal where the product (Glucose) starts unlabeled and gains enrichment.
Scenario C: Metabolic Noise & Background
-
U-13C-Glucose: High noise. Label spreads into the Pentose Phosphate Pathway (PPP), creating complex M+1 and M+2 isotopomers in lactate and pyruvate that complicate modeling.
-
Acetone-13C3: Low noise. It bypasses the PPP and upper glycolysis. The labeling at Pyruvate is cleaner (predominantly M+3), simplifying the calculation of PDH vs. PC flux ratios.
Part 4: Experimental Protocol (Acetone-13C3 Tracer)
This protocol describes a standard workflow for assessing hepatic flux and gluconeogenesis in a rodent model.
Materials
-
Tracer: Acetone-13C3 (99% enrichment).
-
Subject: C57BL/6 Mice (Fasted 6h to induce gluconeogenesis).
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).[4][5][6]
Infusion Protocol
-
Preparation: Dissolve Acetone-13C3 in sterile saline. Note: Acetone is volatile; prepare solutions immediately before use in gas-tight vials.
-
Bolus/Infusion: Administer a prime bolus (e.g., 20
mol/kg) followed by a constant infusion (e.g., 1.0 mol/kg/min) via jugular catheter.-
Critical Step: Acetone has a slower turnover than glucose. Infusion duration must be sufficient to reach Isotopic Steady State (typically 90-120 mins).
-
-
Sampling: Collect blood samples at 0, 60, 90, and 120 mins.
-
Tip: Because acetone is volatile, blood samples should be immediately quenched and sealed.
-
Sample Processing & GC-MS
-
Extraction: Extract polar metabolites using cold methanol/chloroform.
-
Derivatization: Use MOX-TBDMS (Methoxamine + tert-butyldimethylsilyl) derivatization. This stabilizes keto-acids (Pyruvate,
-KG) and sugars. -
Target Ions (m/z):
-
Lactate: m/z 261 (M+0)
Look for M+3 (264). -
Glucose: m/z 570 (M+0)
Look for M+1 to M+6 isotopomers (indicates GNG). -
Glutamate: m/z 432 (M+0)
Surrogate for -Ketoglutarate (TCA label).
-
Data Analysis Workflow (DOT Diagram)
Figure 2: Analytical workflow for Acetone-13C3 flux tracing.
Part 5: Data Interpretation Guide
When analyzing the Mass Isotopomer Distribution (MID), use this reference table to interpret your peaks.
| Metabolite Fragment | Observed Isotopomer | Interpretation with Acetone-13C3 | Interpretation with U-13C-Glucose |
| Pyruvate / Lactate | M+3 | Direct conversion of Acetone | Direct glycolysis of Glucose |
| Citrate | M+2 | Pyruvate-13C3 entering via PDH . (Loss of C1 as CO2). | Same (Pyruvate entering via PDH). |
| Citrate / OAA | M+3 | Pyruvate-13C3 entering via Pyruvate Carboxylase (PC) . Anaplerosis. | Same (Pyruvate entering via PC). |
| Glucose | M+1 / M+2 / M+3 | Gluconeogenesis. The label moved "backward" from Pyruvate to Glucose. | Infused Tracer. Cannot distinguish GNG from infusion without complex modeling. |
| Glutamate | M+5 | Multiple turns of the TCA cycle. | Multiple turns of the TCA cycle. |
Critical Quality Control: The "Dilution" Factor
In Acetone studies, the enrichment of Pyruvate (measured via Lactate) is usually lower than the infused Acetone enrichment because of dilution from endogenous glycolysis (unlabeled glucose breaking down).
-
Calculation: Precursor Enrichment (
) = M+3 Lactate / Total Lactate. -
Flux Calculation: Relative GNG = (Enrichment of Glucose) / (Enrichment of Lactate).
Part 6: References
-
Burgess, S. C., et al. (2003). Effect of murine strain on metabolic pathways of glucose production after brief or prolonged fasting. American Journal of Physiology-Endocrinology and Metabolism. Link
-
Kalapos, M. P. (2003). On the mammalian acetone metabolism: from chemistry to clinical implications. Biochimica et Biophysica Acta (BBA). Link
-
Landau, B. R., et al. (1996). Use of 2H2O for estimating rates of gluconeogenesis. American Journal of Physiology. Link (Foundational text on comparing tracers).
-
Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Previs, S. F., et al. (2004). Quantifying hepatic glucose production: the role of limits in stable isotope tracer methodology. American Journal of Physiology. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. bayes.wustl.edu [bayes.wustl.edu]
- 3. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Acetone-13C3
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Acetone-13C3. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. This document is designed to be your preferred source for handling this specific laboratory solvent, ensuring operational safety and regulatory adherence. The chemical and physical hazards of Acetone-13C3 are identical to those of standard acetone; its isotopic labeling does not alter its flammability or toxicity, and thus it must be managed as a hazardous waste.[1][2]
Hazard Identification and Waste Characterization
Before disposal, it is imperative to understand the hazards associated with Acetone-13C3. Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed.[3][4] Acetone is classified as a hazardous waste primarily due to its ignitability .[3][5]
Causality: Acetone has a very low flash point (-17°C / 1.4°F), meaning it can form an ignitable vapor-air mixture at well below room temperature. Improper disposal, such as pouring it down a drain, can lead to the accumulation of explosive vapors in plumbing and sewer systems.
The following table summarizes the critical hazard information for Acetone-13C3, derived from its Safety Data Sheet (SDS) and global hazard communication systems.[1][6]
| Hazard Attribute | Classification | Details |
| GHS Pictograms | 🔥 | Flammable Liquid |
| ❗ | Eye Irritant, STOT SE 3 | |
| Signal Word | Danger | Indicates a high level of hazard. |
| Hazard Statements | H225 | Highly flammable liquid and vapor.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H336 | May cause drowsiness or dizziness.[1] | |
| Primary Hazard Class | Ignitability | Flash Point < 60°C (140°F).[5] |
| UN Number | 1090 | For transport and shipping.[6] |
Core Principles of Compliant Disposal
The foundation of proper chemical waste management rests on a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[7] This process is governed by four key principles.
-
Characterize: Correctly identify the waste. As established, Acetone-13C3 is a non-halogenated, flammable solvent waste.[8]
-
Segregate: Never mix incompatible waste streams. Acetone waste should be kept separate from acids, bases, and especially strong oxidizers to prevent violent chemical reactions.[5][9] Mixing hazardous waste with non-hazardous waste unnecessarily increases the volume and cost of disposal.[10]
-
Contain: Use appropriate, sealed, and clearly labeled containers for waste accumulation.[4][9]
-
Communicate: Ensure waste is properly documented and that all personnel are trained on these procedures, in line with OSHA's Hazard Communication and HAZWOPER standards.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling Acetone-13C3 from the point of generation to its final collection.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Safety goggles or glasses are mandatory to protect against splashes, which can cause serious eye irritation.[6][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile) to prevent skin contact.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[12]
-
Ventilation: Always handle acetone in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors that can cause respiratory irritation and dizziness.[6][12]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste containment system is critical for safety.
-
Compatibility: The container must be chemically compatible with acetone. The original manufacturer's bottle or a designated plastic or metal solvent waste container is suitable.[10][13]
-
Condition: The container must be in good condition, free from cracks, leaks, or external residue.[10][14]
-
Closure: The container must have a secure, screw-top cap. It must remain closed at all times except when waste is being added.[3][10] This is a critical safety measure to prevent the escape of flammable vapors.[15] Leaving a funnel in the container is a common but dangerous violation.[14]
Step 3: Waste Accumulation and Labeling
Proper labeling is a regulatory requirement and a cornerstone of safe laboratory practice.
-
Initial Labeling: As soon as the first drop of waste is added to the container, it must be labeled.[5]
-
Required Information: The label must clearly state the words "Hazardous Waste" .[3][14]
-
Contents: List all chemical constituents by their full name (e.g., "Waste Acetone-13C3"). Do not use abbreviations or chemical formulas.[14] If other compatible solvents are added, their names and approximate percentages must also be listed.
-
Capacity: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[3][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[14] It should be situated away from foot traffic and ignition sources like heat, sparks, or open flames.[5]
-
Segregation: Incompatible waste types (e.g., flammable liquids and oxidizers) must be stored separately, ideally using physical barriers or secondary containment bins.[9][14]
-
Secondary Containment: Liquid waste containers should be placed within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[9]
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. The typical limit is 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed within three days.[3][10]
Step 5: Arranging for Final Disposal
Laboratory personnel do not dispose of the waste themselves.
-
Contact EH&S: Once the waste container is full (or approaching the SAA time/volume limit), contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management contractor.[6][14]
-
Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup.[9]
-
Documentation: Ensure all necessary paperwork or online forms are completed accurately. This information is vital for the disposal technicians to handle the waste safely and for the institution to maintain regulatory compliance.
The following diagram illustrates the decision-making workflow for the disposal of Acetone-13C3.
Caption: Disposal workflow for Acetone-13C3 waste.
Emergency Procedures for Spills
In the event of a spill, a quick and correct response is crucial.
-
Minor Spills: For small spills that you are trained and equipped to handle:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.[6]
-
Contain the spill using a chemical spill kit or absorbent material (e.g., sand, diatomaceous earth).[15]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[6]
-
The cleanup residue itself is considered hazardous waste and must be disposed of following the protocol above.[10]
-
-
Major Spills: For large, unmanageable spills, or any spill where you feel unsafe:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or local emergency services.
-
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of it in the regular trash.[17]
-
DO NOT allow the solvent to evaporate in a fume hood as an intentional means of disposal.[9]
-
DO NOT mix Acetone-13C3 waste with unknown or incompatible chemicals.[9][13]
Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental component of a responsible and safe laboratory culture. By managing chemical waste with diligence and expertise, we protect ourselves, our colleagues, and the environment.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services. Retrieved from [Link]
-
Acetone-13C3 | C3H6O | CID 11434908 - PubChem. National Institutes of Health. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration. Retrieved from [Link]
-
What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
-
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Retrieved from [Link]
-
ACETONE (13C3) (CAS# 93628-01-4). Angene Chemical. Retrieved from [Link]
-
How to store acetone and paint. (2024, August 26). Lab Alley. Retrieved from [Link]
-
How to dispose of acetone. (2023, November 22). Reddit. Retrieved from [Link]
-
Safety Data Sheet: Acetone. Carl ROTH. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
-
A Detail Guide on Acetone Disposal. (2024, August 23). CloudSDS. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling & Disposal. (2025, December 16). AllSource Environmental. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]
-
Hazardous Waste Guide. University of Tennessee Institute of Agriculture Safety Office. Retrieved from [Link]
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- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. laballey.com [laballey.com]
- 13. mn.uio.no [mn.uio.no]
- 14. research.columbia.edu [research.columbia.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acetone-¹³C₃
As researchers and drug development professionals, our work with isotopically labeled compounds like Acetone-¹³C₃ is foundational to discovery. While chemically identical to its unlabeled counterpart, the intrinsic value and specific application of Acetone-¹³C₃ demand a level of handling that not only ensures personal safety but also preserves the isotopic purity of the material. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety protocols and field-proven experience.
The hazards associated with Acetone-¹³C₃ are the same as those for standard acetone: it is a highly flammable liquid and vapor, causes serious eye irritation, and may lead to drowsiness or dizziness upon inhalation.[1][2][3] Therefore, our safety protocols are built upon a thorough understanding of these risks, with an added layer of diligence to protect our investment in this valuable research material.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense, used when inherent hazards cannot be eliminated through process or environmental controls.
-
Ventilation is Paramount: All work with Acetone-¹³C₃ should be conducted in a well-ventilated area.[4] For nearly all laboratory applications, this means using a certified chemical fume hood.[5] A fume hood provides local exhaust, capturing vapors at the source and preventing them from entering the breathing zone of the operator and the general laboratory environment.[6]
-
Ignition Source Control: Given acetone's high flammability and low flash point (-17°C / 1.4°F), all potential ignition sources must be rigorously excluded from the handling area.[6] This includes using only explosion-proof or intrinsically safe electrical equipment for larger-scale operations.[1][5][7]
A Task-Based Approach to PPE Selection
The specific PPE required is dictated by the task at hand. A risk assessment should always precede any new procedure. Below, we detail the essential PPE, explaining the rationale for each selection.
Eye and Face Protection: A Non-Negotiable Standard
Acetone can cause serious eye irritation.[1][4] Direct contact from a splash can be severely damaging.
-
Chemical Safety Goggles: At a minimum, indirect-vent, splash-proof chemical safety goggles must be worn for any procedure involving Acetone-¹³C₃.[1][6]
-
Face Shield: When there is a significant risk of splashing—such as during transfers of larger volumes or when reacting under pressure—a full-face shield must be worn in addition to chemical safety goggles.[5][6] The goggles protect from splashes that might travel under the shield, while the shield protects the entire face.
Skin & Body Protection: Choosing the Right Barrier
Protecting the skin is crucial, as acetone can cause irritation and dermatitis through defatting of the skin.[4][5] For valuable isotopically labeled compounds, preventing contamination of the material via contact with your skin is an equally important consideration.
Gloves: The Critical Interface Not all disposable gloves are suitable for handling acetone. The material's resistance to chemical permeation and degradation is key. Butyl rubber is the most recommended material for providing a robust barrier against acetone.[6][8][9]
| Glove Material | Suitability for Acetone | Key Considerations |
| Butyl Rubber | Excellent | Recommended for prolonged contact. Offers superior resistance to ketones like acetone.[5][9] |
| Silver Shield®/4H® | Excellent | A multi-laminate glove offering broad chemical resistance.[5] |
| Viton™ | Good | Offers good protection against acetone.[10] |
| Neoprene | Fair to Good | Can be used for incidental contact, but not recommended for immersion or extended handling.[11] |
| Nitrile | Fair to Poor | While offering fair resistance for incidental splashes, nitrile gloves degrade with prolonged acetone exposure and are not recommended for this purpose.[8][10][12] |
| Latex/Natural Rubber | Good to Poor | Some sources rate natural rubber as having good resistance, while others advise against it. Not a first choice due to potential for allergic reactions and variable performance.[8][10][11] |
| PVC (Vinyl) | Poor | Not recommended for use with acetone.[10] |
Operational Best Practices for Glove Use:
-
Thickness Matters: For direct handling, select gloves with a thickness of at least 14-22 mils to ensure adequate protection against splashes and incidental contact.[8]
-
Double Gloving: When handling valuable materials like Acetone-¹³C₃, wearing two pairs of gloves is a common and recommended practice.[13] This allows the outer glove to be removed immediately if contamination is suspected, protecting the inner glove and the user's hand.
-
Inspect and Replace: Always inspect gloves for tears or pinholes before use. If contact with acetone occurs, remove the gloves immediately, wash your hands, and don a new pair.[7]
Body Protection A standard lab coat should be worn for all procedures. For tasks with a higher splash potential, a chemical-resistant apron made of a material like butyl rubber or Tychem® is required.[5][14]
Respiratory Protection: When Ventilation is Not Enough
In a properly functioning chemical fume hood, respiratory protection is typically not required. However, it becomes essential during large-scale transfers, in the event of a significant spill, or if engineering controls are insufficient to maintain exposure below occupational limits.
The following recommendations are based on the National Institute for Occupational Safety and Health (NIOSH) guidelines for acetone.[15]
| Acetone Concentration | Required Respiratory Protection (Assigned Protection Factor, APF) |
| Up to 2500 ppm | (APF 10) Any chemical cartridge respirator with organic vapor cartridge(s).[5][15] |
| Up to 6250 ppm | (APF 25) Any powered, air-purifying respirator (PAPR) with organic vapor cartridge(s).[5] |
| Up to 12500 ppm | (APF 50) Any air-purifying, full-facepiece respirator with organic vapor canisters.[5] |
| > 12500 ppm or Spill | (APF >50) A positive-pressure, full-facepiece supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required.[11] |
Procedural Discipline: Safety in Action
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. isotope.com [isotope.com]
- 2. Acetone-13C3 | C3H6O | CID 11434908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. Acetone in the Workplace: What You Need to Know for Your Team to Stay Safe | Ansell Thailand [ansell.com]
- 5. CCOHS: Acetone [ccohs.ca]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. michigan.gov [michigan.gov]
- 8. harmonycr.com [harmonycr.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. msdsdigital.com [msdsdigital.com]
- 12. armbrustusa.com [armbrustusa.com]
- 13. Isotope Data and Safety Considerations | Radiation Safety Manual | Miami University [miamioh.edu]
- 14. nj.gov [nj.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
